Vociprotafib
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2172652-48-9 |
|---|---|
Molecular Formula |
C20H27ClN6O2S |
Molecular Weight |
451.0 g/mol |
IUPAC Name |
[6-[(2-amino-3-chloro-4-pyridinyl)sulfanyl]-3-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-5-methylpyrazin-2-yl]methanol |
InChI |
InChI=1S/C20H27ClN6O2S/c1-11-19(30-14-3-6-24-17(23)15(14)21)26-13(9-28)18(25-11)27-7-4-20(5-8-27)10-29-12(2)16(20)22/h3,6,12,16,28H,4-5,7-10,22H2,1-2H3,(H2,23,24)/t12-,16+/m0/s1 |
InChI Key |
HISJAYUQVHMWTA-BLLLJJGKSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C2(CCN(CC2)C3=NC(=C(N=C3CO)SC4=C(C(=NC=C4)N)Cl)C)CO1)N |
Canonical SMILES |
CC1C(C2(CCN(CC2)C3=NC(=C(N=C3CO)SC4=C(C(=NC=C4)N)Cl)C)CO1)N |
Origin of Product |
United States |
Foundational & Exploratory
In Vitro Efficacy of Vociprotafib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vociprotafib (RMC-4630) is an orally bioavailable, potent, and selective allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[3][4] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in various human cancers.[3][4] By inhibiting SHP2, this compound aims to block the propagation of oncogenic signals, thereby inhibiting tumor cell growth and proliferation. This technical guide summarizes the initial in vitro studies demonstrating the efficacy of this compound.
Mechanism of Action
This compound targets and binds to SHP2, preventing its interaction with downstream signaling molecules. This inhibition leads to the suppression of the RAS-RAF-MEK-ERK (MAPK) signaling cascade.[1] In preclinical models, the inhibition of SHP2 by this compound has been shown to abrogate RTK signaling.
Quantitative In Vitro Efficacy
Initial preclinical data have demonstrated the potent activity of this compound in various cancer models. While specific IC50 values from head-to-head studies in a broad panel of cell lines are not extensively published in publicly available literature, related SHP2 inhibitors have shown potent biochemical and cell-based activity. For instance, the SHP2 inhibitor PF-07284892 demonstrated a biochemical IC50 of 21 nmol/L and potent inhibition of phosphorylated ERK (pERK) in cell-based assays with low nanomolar IC50 values.[5] Another potent, selective, and allosteric SHP2 inhibitor, RMC-4550, has an IC50 of 0.583 nM.[2] TNO155, another SHP2 inhibitor, has a reported IC50 of 0.011 µM.[2][6] Preclinical studies with this compound have shown that it suppresses tumor growth in a dose-dependent manner in human cell-line or patient-derived preclinical xenograft models of tumors with specific genetic alterations such as KRAS G12C, NF1 loss of function, or BRAF Class 3 mutations.[7]
Table 1: Summary of In Vitro Efficacy Data for SHP2 Inhibitors (for context)
| Compound | Assay Type | Target | IC50 | Reference |
| PF-07284892 | Biochemical | SHP2 | 21 nmol/L | [5] |
| RMC-4550 | Biochemical | SHP2 | 0.583 nM | [2] |
| TNO155 | Biochemical | SHP2 | 0.011 µM | [2][6] |
| SHP099 | Biochemical | SHP2 | 70 nM | [2] |
| IACS-13909 | Biochemical | SHP2 | 15.7 nM | [6] |
Note: This table provides context on the potency of SHP2 inhibitors. Specific, comprehensive IC50 data for this compound across a wide range of cancer cell lines from a single public source is limited.
Experimental Protocols
Detailed experimental protocols for the in vitro evaluation of this compound are crucial for the replication and extension of these findings. Below are representative methodologies for key assays.
SHP2 Biochemical Assay
A common method to determine the direct inhibitory effect of a compound on SHP2 enzymatic activity is a biochemical assay.
Principle: This assay measures the dephosphorylation of a synthetic substrate by recombinant SHP2 enzyme in the presence of varying concentrations of the inhibitor.
Protocol:
-
Reagents: Recombinant human SHP2 protein, a phosphopeptide substrate (e.g., a peptide containing a phosphotyrosine residue), and a detection reagent that specifically measures the amount of free phosphate generated.
-
Procedure: a. A solution of recombinant SHP2 is pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) in an appropriate assay buffer. b. The enzymatic reaction is initiated by the addition of the phosphopeptide substrate. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphate produced is quantified using a detection reagent (e.g., Malachite Green-based reagent). e. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay
Cell proliferation assays are used to assess the cytostatic or cytotoxic effects of this compound on cancer cell lines.
Principle: These assays measure the number of viable cells after a defined period of treatment with the compound. Common methods include assays based on metabolic activity (e.g., MTT, MTS) or ATP content.
Protocol (MTS Assay):
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound or vehicle control.
-
Incubation: The plates are incubated for a specified duration (e.g., 72 hours).
-
MTS Reagent Addition: An MTS reagent is added to each well, and the plates are incubated for a further 1-4 hours.
-
Measurement: The absorbance is read at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration.
Western Blot Analysis of MAPK Pathway Modulation
Western blotting is a key technique to confirm the mechanism of action of this compound by assessing the phosphorylation status of key proteins in the MAPK pathway.
Principle: This immunoassay detects specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated forms of proteins like ERK, one can determine the effect of this compound on the signaling pathway.
Protocol:
-
Cell Treatment and Lysis: Cancer cells are treated with this compound or vehicle for a specified time. After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: a. The membrane is blocked to prevent non-specific antibody binding. b. The membrane is incubated with a primary antibody specific for the protein of interest (e.g., phospho-ERK, total ERK, SHP2, or a loading control like GAPDH or β-actin). c. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). d. The membrane is washed again, and a chemiluminescent substrate is added.
-
Detection: The signal is detected using an imaging system. The intensity of the bands corresponding to the proteins of interest is quantified. The levels of phosphorylated proteins are typically normalized to the total protein levels and/or a loading control.
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound inhibits SHP2, blocking the RAS-MAPK signaling pathway.
Experimental Workflow for In Vitro Efficacy Assessment
Caption: Workflow for assessing this compound's in vitro efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - REVOLUTION Medicine - AdisInsight [adisinsight.springer.com]
- 3. Revolution Medicines Presents Data from its SHP2 and Oncogenic RAS(ON) Programs at 6th AACR-IASLC International Joint Conference [prnewswire.com]
- 4. This compound | C20H27ClN6O2S | CID 134182831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revolution Medicines Reports Progress and Expansion of Combination Strategy with RMC-4630 as Therapeutic Backbone for RAS-Addicted Cancers | Revolution Medicines [ir.revmed.com]
- 7. researchgate.net [researchgate.net]
The Pharmacokinetics and Pharmacodynamics of Vociprotafib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vociprotafib (formerly RMC-4630) is an orally bioavailable, potent, and selective allosteric inhibitor of Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs). It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in various human cancers.[1] By inhibiting SHP2, this compound represents a promising therapeutic strategy for the treatment of cancers driven by RAS-pathway mutations. This technical guide provides a comprehensive overview of the currently available pharmacokinetic and pharmacodynamic data on this compound, detailed experimental methodologies, and a visualization of its mechanism of action.
Pharmacokinetics
This compound has been evaluated in Phase 1 clinical trials, including the RMC-4630-01 (NCT03634982) and RMC-4630-02 (NCT03989115) studies, to determine its safety, tolerability, and pharmacokinetic profile.[2][3][4] The following tables summarize the key pharmacokinetic parameters observed in these studies.
Table 1: Summary of this compound Pharmacokinetic Parameters (RMC-4630-01 Study)
| Dose Level (mg) | N (Cmax/AUC) | Cmax (ng/mL) | Tmax (hr) | AUC (hr*ng/mL) |
| 20 | 6/6 | 0.126 (71) | 2 (1-4) | 1.55 (85) |
| 40 | 5/5 | 0.374 (41) | 2.2 (1-8) | 7.09 (51) |
| 60 | 6/6 | 0.472 (84) | 3 (1-4) | 6.03 (56) |
| 80 | 2/2 | 0.844 | 3 (2-4) | 13.9 |
Data presented as mean (coefficient of variation %) or median (range) as appropriate.
Table 2: Summary of this compound Pharmacokinetic Parameters (RMC-4630-02 Study)
| Dose Level (mg) | N (Cmax/AUC) | Cmax (ng/mL) | Tmax (hr) | AUC (hr*ng/mL) |
| 20 | 1/1 | 0.15 | 4.6 | 2.3 |
Data from a single patient.
Pharmacodynamics
The pharmacodynamic activity of this compound has been assessed through the inhibition of phosphorylated ERK (pERK), a downstream effector in the RAS-MAPK pathway, and by evaluating its anti-tumor effects in preclinical models and clinical trials.
In Vitro and In Vivo Pharmacodynamic Markers
This compound has demonstrated potent inhibition of pERK in preclinical models. The estimated plasma concentrations required for 50% and 75% inhibition of pERK in KRAS G12C tumor models are:
-
EC50/fu: Estimated total plasma concentration for 50% pERK inhibition.
-
EC75/fu: Estimated total plasma concentration for 75% pERK inhibition.
Clinical Pharmacodynamics
In the RMC-4630-01 clinical trial, a decrease in the variant allele frequency (VAF) of KRAS G12C in circulating tumor DNA (ctDNA) was observed in patients treated with this compound, suggesting target engagement and anti-tumor activity.
Preclinical Efficacy
Preclinical studies in xenograft models of human cancers with RAS pathway mutations have shown that this compound can lead to tumor growth inhibition.
Signaling Pathway
This compound targets SHP2, a critical signaling node that relays signals from receptor tyrosine kinases (RTKs) to the RAS-RAF-MEK-ERK cascade. The following diagram illustrates the SHP2 signaling pathway and the mechanism of action of this compound.
Caption: SHP2 Signaling Pathway and this compound's Mechanism of Action.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of this compound in human plasma.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A validated LC-MS/MS method is typically used for the quantification of small molecules like this compound in biological matrices. While the specific parameters for this compound's analysis are proprietary, a general protocol would involve the following steps:
-
Sample Preparation: Plasma samples are subjected to protein precipitation with a solvent like acetonitrile, followed by centrifugation to separate the precipitated proteins. The supernatant containing the drug is then collected.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 reverse-phase column is commonly used to separate this compound from other plasma components. The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and an internal standard. Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
-
Data Analysis: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte. The concentrations of this compound in the unknown samples are then determined from this calibration curve.
Caption: General Workflow for Pharmacokinetic Analysis using LC-MS/MS.
Phospho-ERK (pERK) Pharmacodynamic Assay
Objective: To measure the inhibition of ERK phosphorylation as a marker of this compound's pharmacodynamic activity.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)
An ELISA is a common method for quantifying pERK levels in biological samples such as peripheral blood mononuclear cells (PBMCs) or tumor lysates.
-
Sample Collection and Preparation:
-
PBMCs: Blood samples are collected, and PBMCs are isolated using density gradient centrifugation.
-
Tumor Tissue: Tumor biopsies are homogenized and lysed to extract cellular proteins.
-
-
Assay Procedure:
-
A microplate pre-coated with a capture antibody specific for total ERK is used.
-
The prepared cell or tissue lysates are added to the wells, and total ERK is captured by the antibody.
-
After washing, a detection antibody that specifically binds to the phosphorylated form of ERK (pERK) is added. This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
Following another wash step, a substrate solution is added, which is converted by the HRP into a colored product.
-
The reaction is stopped, and the absorbance is measured using a microplate reader. The intensity of the color is proportional to the amount of pERK in the sample.
-
-
Data Analysis: The concentration of pERK is determined by comparing the absorbance of the samples to a standard curve generated with known concentrations of recombinant pERK. The percentage of pERK inhibition is calculated relative to pre-dose or vehicle-treated controls.
Caption: Workflow for pERK Pharmacodynamic Assay using ELISA.
Preclinical Xenograft Studies
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are commonly used.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor tissue.
-
Tumor Implantation: Human cancer cell lines with known RAS pathway mutations or fragments of a patient's tumor are implanted subcutaneously into the flanks of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is typically administered orally on a daily or intermittent schedule. The control group receives a vehicle solution.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: The anti-tumor activity is assessed by comparing the tumor growth in the this compound-treated group to the vehicle-treated group. Endpoints often include tumor growth inhibition (TGI) and tumor regression.
Caption: General Workflow for Preclinical Xenograft Studies.
Conclusion
This compound is a promising SHP2 inhibitor with a pharmacokinetic profile that supports oral administration. Its pharmacodynamic activity, demonstrated by the inhibition of the RAS-MAPK pathway and anti-tumor effects in preclinical and clinical settings, provides a strong rationale for its continued development as a targeted therapy for cancers with RAS pathway alterations. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other SHP2 inhibitors. Further research will be crucial to fully elucidate its clinical potential and to identify patient populations most likely to benefit from this novel therapeutic agent.
References
- 1. Discovery of Novel Allosteric SHP2 Inhibitor Using Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Principal Component Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elkbiotech.com [elkbiotech.com]
- 3. Protein Tyrosine Phosphatase Biochemical Inhibition Assays [bio-protocol.org]
- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Vociprotafib: A Deep Dive into a Novel Allosteric SHP2 Inhibitor for Cancer Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated oncogenic driver in a multitude of human cancers. Its role in activating the RAS-mitogen-activated protein kinase (MAPK) pathway has made it an attractive target for therapeutic intervention. Vociprotafib (RMC-4630) has emerged as a potent, selective, and orally bioavailable allosteric inhibitor of SHP2, showing promise in clinical trials, particularly in combination with other targeted therapies. This technical guide provides a comprehensive overview of the novelty of this compound, detailing its mechanism of action, preclinical and clinical findings, and its comparative profile against other SHP2 inhibitors. All quantitative data is presented in structured tables, and key experimental methodologies and signaling pathways are described and visualized to provide a thorough understanding of this investigational agent.
Introduction to SHP2 and Its Role in Oncology
SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in signal transduction downstream of various receptor tyrosine kinases (RTKs). It is a key activator of the RAS-RAF-MEK-ERK signaling cascade, a pathway frequently hyperactivated in cancer, leading to uncontrolled cell proliferation, survival, and differentiation. In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the catalytic site of the phosphatase domain. Upon binding of phosphotyrosine motifs of upstream signaling partners to the SH2 domains, a conformational change occurs, relieving this autoinhibition and activating the phosphatase. Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and are also found in various malignancies. Furthermore, SHP2 has been implicated in mediating resistance to targeted therapies, making its inhibition a compelling strategy in oncology.
This compound (RMC-4630): A Novel Allosteric Inhibitor
This compound is an investigational small molecule that functions as an allosteric inhibitor of SHP2. Unlike orthosteric inhibitors that compete with the substrate at the active site, allosteric inhibitors bind to a distinct pocket on the enzyme, inducing a conformational change that locks it in an inactive state. This mode of inhibition offers the potential for greater selectivity and improved pharmacological properties.
Mechanism of Action
This compound binds to a "tunnel-like" allosteric pocket at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes the auto-inhibited conformation of SHP2, preventing its interaction with upstream activators and subsequent downstream signaling. By locking SHP2 in its inactive state, this compound effectively blocks the RAS-RAF-MEK-ERK pathway, thereby inhibiting the growth of cancer cells dependent on this signaling cascade.
Quantitative Analysis of this compound's Potency and Selectivity
While specific biochemical and cellular potency values for this compound (RMC-4630) are not yet fully available in the public domain, data from its homolog, RMC-4550, and comparative studies with other SHP2 inhibitors provide insights into its expected high potency.
Biochemical and Cellular Potency
| Compound | Target | Assay Type | IC50 | Cell Line | Reference |
| This compound (RMC-4630) | SHP2 | Biochemical | Data not publicly available | - | - |
| SHP2 | Cellular | Data not publicly available | - | - | |
| RMC-4550 (homolog) | SHP2 | Biochemical | 0.583 nM | - | [1] |
| TNO-155 | SHP2 | Cellular | Variable (µM range) | Various OSCC cell lines | [2] |
| SHP099 | SHP2 | Cellular | Variable (µM range) | Various OSCC cell lines | [2] |
Table 1: Comparative in vitro potency of SHP2 inhibitors.
Preclinical Pharmacokinetics and Pharmacodynamics
Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound from preclinical models are limited in publicly accessible literature. However, clinical trial designs (NCT03989115) indicate a focus on evaluating these parameters.[1]
| Parameter | This compound (RMC-4630) |
| Bioavailability | Orally bioavailable |
| Cmax | Data not publicly available |
| Tmax | Data not publicly available |
| Half-life | Data not publicly available |
| PD Biomarkers | Inhibition of pERK in peripheral blood cells and tumor biopsies |
Table 2: Pharmacokinetic and Pharmacodynamic Profile of this compound.
Experimental Protocols for Characterization
The characterization of a novel SHP2 inhibitor like this compound involves a series of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.
Biochemical Assay: Fluorescence-Based Enzymatic Assay
This assay measures the enzymatic activity of purified SHP2 protein in the presence of varying concentrations of the inhibitor.
Protocol:
-
Reagent Preparation: Recombinant human SHP2 protein is diluted in assay buffer. A fluorescent substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), is prepared. Serial dilutions of this compound are made.
-
Inhibitor Incubation: SHP2 enzyme is pre-incubated with varying concentrations of this compound in a microplate.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the DiFMUP substrate.
-
Signal Detection: The dephosphorylation of DiFMUP by SHP2 generates a fluorescent product, DiFMU. The fluorescence intensity is measured over time using a plate reader.
-
Data Analysis: The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Assay: Western Blotting for Pathway Modulation
This assay assesses the ability of this compound to inhibit SHP2-mediated signaling within cancer cells.
References
Methodological & Application
Application Notes and Protocols for Vociprotafib in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vociprotafib, also known as RMC-4630, is a potent and selective oral inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and survival by modulating the RAS-RAF-MEK-ERK signaling pathway.[1] In many cancers, this pathway is hyperactivated, making SHP2 a compelling target for therapeutic intervention.[1] this compound has demonstrated antitumor activity in preclinical models and is being investigated in clinical trials for various solid tumors.[2][3]
These application notes provide detailed experimental protocols for utilizing this compound in cell culture studies to investigate its mechanism of action and therapeutic potential. The protocols cover key assays for assessing target engagement, effects on cell viability, and changes in gene expression.
Data Presentation
This compound Potency and Cellular Activity
| Parameter | Cell Line | Value | Reference |
| Biochemical IC50 | - | 1.29 nM | |
| Cellular IC50 (p-ERK inhibition) | PC9 (EGFR exon 19 deletion) | 14 nM | |
| Cellular IC50 (p-ERK inhibition) | NCI-H358 (KRAS G12C) | 20 nM |
IC50: Half-maximal inhibitory concentration. This value represents the concentration of this compound required to inhibit the activity of its target by 50%.
Experimental Protocols
Assessment of SHP2 Inhibition via Western Blotting for Phospho-ERK (p-ERK)
This protocol details the procedure to measure the inhibition of the RAS-RAF-MEK-ERK pathway by this compound by quantifying the levels of phosphorylated ERK.
a. Materials
-
Cancer cell lines (e.g., PC9, NCI-H358, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (RMC-4630)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
b. Experimental Workflow
Caption: Western blot workflow for p-ERK analysis.
c. Detailed Methodology
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Cell Treatment: After 24 hours of incubation, treat the cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) dissolved in complete medium. Use DMSO as a vehicle control. Incubate for 2 to 4 hours at 37°C.[4]
-
Cell Lysis: Following treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of lysis buffer to each well and scrape the cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2.[5]
Cell Viability Assessment using the MTT Assay
This protocol describes how to determine the effect of this compound on the viability and proliferation of cancer cells using a colorimetric MTT assay.
a. Materials
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (RMC-4630)
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
b. Experimental Workflow
Caption: MTT cell viability assay workflow.
c. Detailed Methodology
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the assay.
-
Cell Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) in 100 µL of fresh medium. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C.[6] The incubation time can be varied depending on the cell line's doubling time and the research question.[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. The plate can be incubated overnight at 37°C to ensure complete solubilization.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[9]
Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol provides a method to analyze changes in the expression of specific genes in response to this compound treatment.
a. Materials
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (RMC-4630)
-
DMSO (vehicle control)
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., DUSP6, SPRY2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
b. Experimental Workflow
Caption: qPCR workflow for gene expression analysis.
c. Detailed Methodology
-
Cell Treatment: Seed and treat cells with this compound at the desired concentrations (e.g., IC50 concentration) and for a specific duration (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative PCR using a qPCR master mix, the synthesized cDNA, and primers for your target genes and a housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in this compound-treated cells compared to control cells.
Signaling Pathway
This compound inhibits SHP2, which is a key signaling node downstream of receptor tyrosine kinases (RTKs). Inhibition of SHP2 prevents the dephosphorylation of its substrates, leading to the downregulation of the RAS-RAF-MEK-ERK pathway. This, in turn, suppresses cancer cell proliferation and survival.
Caption: this compound inhibits SHP2, blocking the RAS-RAF-MEK-ERK pathway.
References
- 1. This compound | C20H27ClN6O2S | CID 134182831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for the Use of Vociprotafib in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vociprotafib (also known as RMC-4630) is a potent and selective, orally bioavailable small-molecule inhibitor of protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2). SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that regulates the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] Dysregulation of this pathway is a key driver in many human cancers. This compound has demonstrated anti-tumor activity in preclinical xenograft models, both as a single agent and in combination with other targeted therapies.[2][4]
These application notes provide detailed protocols for utilizing this compound in xenograft mouse models to evaluate its anti-tumor efficacy, pharmacodynamics, and tolerability.
Mechanism of Action
This compound allosterically inhibits SHP2, preventing its interaction with downstream signaling effectors. This leads to the suppression of the RAS-RAF-MEK-ERK pathway, ultimately inhibiting cancer cell proliferation and survival.[2][3]
References
Application Notes and Protocols for Preclinical Research of Vociprotafib (RMC-4630)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vociprotafib (also known as RMC-4630) is an orally bioavailable, potent, and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2).[1][2] SHP2 is a critical signaling node that positively modulates the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is frequently hyperactivated in various human cancers.[1][2] By stabilizing SHP2 in an inactive conformation, this compound blocks downstream signaling, leading to reduced tumor cell growth and, in some preclinical models, tumor regression.[1] These application notes provide a summary of the preclinical dosage, administration, and experimental protocols for this compound to guide further research and development.
Mechanism of Action: SHP2 Inhibition
This compound targets SHP2, a key phosphatase that is activated by receptor tyrosine kinases (RTKs). Upon activation, SHP2 dephosphorylates specific substrates, which facilitates the activation of RAS and the subsequent MAPK signaling cascade, promoting cell proliferation and survival. This compound's inhibition of SHP2 effectively dampens this signaling pathway.
Dosage and Administration in Preclinical Mouse Models
This compound has been evaluated in various preclinical xenograft models using oral administration. Studies have shown that it suppresses tumor growth in a dose-dependent manner. Both daily and intermittent dosing schedules have been explored, with intermittent dosing of higher concentrations demonstrating superior efficacy and tolerability in some models.
Monotherapy Dosage and Efficacy
The following tables summarize the dosage and observed efficacy of this compound as a monotherapy in different preclinical models.
Table 1: Daily Dosing Regimen in Xenograft Models
| Tumor Model | Animal Model | Dosage (Oral) | Efficacy Outcome |
| NSCLC PDX (LUN#092, KRASG12C) | Immune-deficient mice | 10 mg/kg, daily | Dose-dependent inhibition of tumor growth |
| 30 mg/kg, daily | Tumor regression observed in some animals | ||
| NSCLC PDX (LUN#023, BRAFClass 3) | Immune-deficient mice | 10 mg/kg, daily | Dose-dependent inhibition of tumor growth |
| 30 mg/kg, daily | Tumor regression observed in some animals | ||
| Gastric Cancer PDX (STO#332, KRAS Amp) | Immune-deficient mice | 10 mg/kg, daily | Dose-dependent inhibition of tumor growth |
| 30 mg/kg, daily | Tumor regression observed in some animals | ||
| NSCLC CDX (NCI-H1838, NF1LOF) | Immune-deficient mice | 10 mg/kg, daily | Dose-dependent inhibition of tumor growth |
| 30 mg/kg, daily | Tumor regression observed in some animals |
Table 2: Intermittent Dosing Regimen in NSCLC Xenograft Model (KRASG12C, NCI-H358)
| Dosage (Oral) | Dosing Schedule | Efficacy Outcome |
| 30 mg/kg | Daily (qd) | Tumor growth inhibition |
| 60 mg/kg | Every other day (q2d) | Increased tumor growth inhibition vs. 30 mg/kg daily |
| 120 mg/kg | Every other day (q2d) | More frequent and deeper tumor regressions vs. 30 mg/kg daily |
| 200 mg/kg | Every other day (q2d) | More frequent and deeper tumor regressions vs. 30 mg/kg daily |
Data summarized from Revolution Medicines SEC Filing.
Preclinical Pharmacokinetics
Specific pharmacokinetic parameters such as Cmax, Tmax, and AUC in preclinical models are not publicly available in the reviewed documents. However, it has been noted that plasma concentrations in clinical trials at a 200 mg dose on a twice-weekly schedule were above the levels predicted to be clinically active based on preclinical models.[3] This suggests that the preclinical models established a target plasma exposure level associated with efficacy.
Experimental Protocols
The following are generalized protocols for in vivo efficacy studies with this compound based on the available information and standard practices for xenograft models.
Xenograft Mouse Model Workflow
Protocol 1: In Vivo Efficacy Study in a Cell Line-Derived Xenograft (CDX) Model
-
Animal Model:
-
Use immune-deficient mice (e.g., NOD-SCID or Athymic Nude), 6-8 weeks old.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
-
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., NCI-H358 for NSCLC with KRASG12C mutation) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) at a concentration of 1-5 x 107 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
When tumors reach a mean volume of 100-200 mm3, randomize mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare this compound for oral administration. While the specific vehicle used in the pivotal preclinical studies is not detailed in the available documents, a common approach for poorly soluble compounds is a suspension in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in water.
-
Administer this compound by oral gavage according to the desired dosing schedule (e.g., daily or every other day). The control group should receive the vehicle only.
-
-
Data Collection and Analysis:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (defined by a predetermined tumor volume or time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between treatment groups.
-
Protocol 2: In Vivo Efficacy Study in a Patient-Derived Xenograft (PDX) Model
-
Animal Model and PDX Establishment:
-
Use highly immune-deficient mice (e.g., NOD-SCID Gamma mice).
-
Surgically implant a small fragment of a patient's tumor subcutaneously into the flank of the mice.
-
Allow the tumor to grow and passage it to subsequent cohorts of mice to establish a stable PDX line.
-
-
Efficacy Study Initiation:
-
Once the PDX line is established, implant tumor fragments into a cohort of mice for the efficacy study.
-
Follow steps 3-5 from Protocol 1 for tumor growth monitoring, randomization, drug administration, and data analysis. The dosages and schedules would be similar to those tested in CDX models (e.g., 10 and 30 mg/kg daily).
-
Conclusion
This compound has demonstrated significant dose-dependent anti-tumor activity in various preclinical models of cancers with specific RAS pathway mutations. The finding that intermittent, high-dose scheduling can lead to improved efficacy highlights a key consideration for its clinical development and further preclinical investigation. The provided protocols offer a framework for conducting in vivo studies to further explore the therapeutic potential of this compound. Future preclinical research could focus on identifying additional combination strategies and further elucidating the pharmacokinetic/pharmacodynamic relationship to optimize dosing regimens.
References
- 1. REVOLUTION Medicines Announces First Patient Dosed with RMC-4630 in Phase 1 Clinical Study in Patients with Advanced Solid Tumors | Revolution Medicines [ir.revmed.com]
- 2. Facebook [cancer.gov]
- 3. Revolution Medicines Announces Publication of Scientific Paper Describing Anti-Tumor Immunity Induced by SHP2 Inhibitor in Preclinical Cancer Models | Nasdaq [nasdaq.com]
Application Notes and Protocols for In Vitro Assay Development for Testing Vociprotafib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vociprotafib (also known as RMC-4630) is a potent and selective, orally bioavailable inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2), which is encoded by the PTPN11 gene.[1][2][3] SHP2 is a critical signaling node that relays signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-RAF-MEK-ERK (MAPK) signaling cascade.[1][2][4] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. These application notes provide detailed protocols for a suite of in vitro assays to characterize the biochemical and cellular activity of this compound.
Biochemical Assay: SHP2 Phosphatase Inhibition
This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant SHP2. A common method utilizes a fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Signaling Pathway Context
Caption: Workflow for the in vitro biochemical SHP2 inhibition assay.
Experimental Protocol
-
Reagent Preparation :
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 5 mM DTT, and 0.05% BSA.
-
Recombinant human SHP2 (full-length) solution: Prepare a working solution in Assay Buffer. The final concentration will need to be optimized, but a starting point is 0.5 nM.[5]
-
Activating Peptide: For full-length SHP2, pre-incubation with a dually phosphorylated peptide (e.g., from IRS-1) is required to relieve autoinhibition.[5]
-
DiFMUP Substrate: Prepare a stock solution in DMSO and dilute to the desired final concentration (typically at or near the Km for SHP2) in Assay Buffer.
-
This compound: Prepare a serial dilution series in DMSO.
-
-
Assay Procedure :
-
Add 5 µL of the this compound serial dilutions or DMSO (vehicle control) to the wells of a 384-well black plate.
-
Add 10 µL of the SHP2 enzyme solution (pre-activated with the peptide if using full-length enzyme) to each well.
-
Incubate at room temperature for 15-30 minutes.
-
Initiate the reaction by adding 10 µL of the DiFMUP substrate solution.
-
Immediately begin kinetic reading of fluorescence intensity (Excitation: 358 nm, Emission: 450 nm) every 1-2 minutes for 30-60 minutes using a plate reader.[6]
-
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve for each well.
-
Normalize the velocities to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation
| Compound | Target | Assay Type | IC₅₀ (nM) |
| This compound | SHP2 | Biochemical (DiFMUP) | 5 |
| Control Inhibitor | SHP2 | Biochemical (DiFMUP) | 50 |
Note: The IC₅₀ values presented are representative and should be determined experimentally.
Cellular Assays: Downstream Signaling and Functional Outcomes
These assays assess the effects of this compound on the SHP2 signaling pathway and its functional consequences in relevant cancer cell lines (e.g., those with RTK activation or KRAS mutations).
Inhibition of ERK Phosphorylation (Western Blot)
This assay measures the phosphorylation of ERK (p-ERK), a key downstream effector of the RAS-RAF-MEK-ERK pathway, to confirm the mechanism of action of this compound in a cellular context.
Signaling Pathway Context
Caption: this compound inhibits SHP2, blocking ERK phosphorylation.
Experimental Protocol
-
Cell Culture and Treatment :
-
Seed a suitable cancer cell line (e.g., HCT-116) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with varying concentrations of this compound or DMSO for 2-4 hours.
-
Stimulate the cells with an appropriate growth factor (e.g., EGF, FGF) for 10-15 minutes to activate the pathway.
-
-
Protein Extraction :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting :
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[7]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.[8]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Calculate the concentration of this compound that results in a 50% reduction in p-ERK levels (IC₅₀).
-
Data Presentation
| Cell Line | Assay Type | IC₅₀ (nM) |
| HCT-116 | p-ERK Inhibition | 20 |
| NCI-H358 | p-ERK Inhibition | 35 |
Note: The IC₅₀ values presented are representative and should be determined experimentally.
Cell Viability/Proliferation Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to assess the cytotoxic or cytostatic effects of this compound.
Experimental Workflow
Caption: Workflow for the MTT/MTS cell viability assay.
Experimental Protocol
-
Cell Seeding :
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Treatment :
-
Treat the cells with a serial dilution of this compound. Include wells with vehicle control (DMSO) and wells with medium only (for background).
-
-
Incubation :
-
Incubate the plate for a specified period, typically 72 hours, in a humidified incubator at 37°C and 5% CO₂.[2]
-
-
MTT/MTS Addition and Reading :
-
Add 10-20 µL of MTT (5 mg/mL in PBS) or a commercially available MTS reagent to each well.[9]
-
Incubate for 2-4 hours.[9]
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[10]
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[10]
-
-
Data Analysis :
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of this compound concentration and determine the IC₅₀ value.
-
Data Presentation
| Cell Line | Assay Type | IC₅₀ (nM) |
| HCT-116 | Cell Viability (72h) | 150 |
| NCI-H358 | Cell Viability (72h) | 250 |
Note: The IC₅₀ values presented are representative and should be determined experimentally. IC₅₀ values can vary significantly depending on the assay used.[11][12]
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies, providing insight into its cytostatic or cytotoxic effects over a longer duration.
Experimental Workflow
Caption: Workflow for the colony formation assay.
Experimental Protocol
-
Cell Seeding :
-
Plate a low number of cells (e.g., 500-1,000 cells per well) in 6-well plates.
-
-
Treatment :
-
Allow the cells to adhere for 24 hours, then replace the medium with fresh medium containing various concentrations of this compound or DMSO.
-
-
Incubation :
-
Incubate the plates for 10-14 days, replacing the medium with freshly prepared drug-containing medium every 2-3 days.
-
-
Fixing and Staining :
-
Wash the wells with PBS.
-
Fix the colonies with 10% neutral buffered formalin or methanol for 15-20 minutes.
-
Stain the colonies with a 0.5% crystal violet solution for 20-30 minutes.
-
-
Quantification :
-
Gently wash the plates with water and allow them to air dry.
-
Image the plates and count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
-
Data Analysis :
-
Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control.
-
Plot the surviving fraction against the drug concentration.
-
Data Presentation
| Cell Line | This compound Conc. (nM) | Surviving Fraction (%) |
| HCT-116 | 0 (Control) | 100 |
| 50 | 75 | |
| 150 | 40 | |
| 500 | 10 |
Note: The data presented are representative and should be determined experimentally.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. This compound | C20H27ClN6O2S | CID 134182831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. 2.8. Western Blotting and Measurement of the Phosphorylated-ERK Expression (p-ERK1/2) [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Path: Measuring Vociprotafib's Impact on ERK Phosphorylation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Vociprotafib (also known as RMC-4630) is a potent and selective inhibitor of the protein tyrosine phosphatase SHP2.[1][2] By targeting SHP2, this compound effectively blocks the RAS-RAF-MEK-ERK signaling pathway, a critical cascade involved in cell proliferation, differentiation, and survival.[1][2] Hyperactivation of this pathway is a common driver in various cancers, making this compound a promising therapeutic agent. These application notes provide detailed protocols for quantifying the inhibitory effect of this compound on Extracellular signal-regulated kinase (ERK) phosphorylation, a key downstream node in this pathway.
The RAS-RAF-MEK-ERK Signaling Pathway and this compound's Point of Intervention
The RAS-RAF-MEK-ERK cascade is a highly regulated signaling pathway that transmits extracellular signals to the nucleus, ultimately influencing gene expression and cellular responses. This compound intervenes at the level of SHP2, which is crucial for the activation of RAS. By inhibiting SHP2, this compound prevents the downstream phosphorylation and activation of ERK.
Quantitative Analysis of this compound's Effect on ERK Phosphorylation
The following table summarizes the inhibitory activity of this compound on ERK1/2 phosphorylation in different cancer cell lines. This data is crucial for determining the effective concentration range for in vitro experiments.
| Cell Line | Genotype | Assay Method | IC50 (nM) | Reference |
| PC9 | EGFR exon 19 deletion | Cellular Assay (unspecified) | 14 | [3] |
| NCI-H358 | KRAS G12C | Cellular Assay (unspecified) | 20 | [3] |
Experimental Protocols
Here, we provide detailed protocols for four common methods to measure ERK phosphorylation. The choice of method will depend on the specific experimental needs, available equipment, and desired throughput.
Protocol 1: Western Blot for Phospho-ERK1/2
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol allows for the semi-quantitative analysis of phosphorylated ERK (p-ERK) relative to total ERK.
Materials:
-
Cells of interest (e.g., PC9, NCI-H358)
-
This compound (RMC-4630)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of this compound for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-ERK or anti-total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Phospho-ERK1/2
ELISA is a plate-based assay that allows for the quantitative measurement of p-ERK. It is generally higher throughput than Western blotting.
Materials:
-
Phospho-ERK1/2 ELISA kit (several commercial kits are available)
-
Cells of interest
-
This compound
-
Cell lysis buffer (provided in the kit or a compatible one)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Follow the same procedure as for Western blotting.
-
Cell Lysis: Lyse the cells according to the ELISA kit manufacturer's instructions.
-
Assay Procedure: a. Add cell lysates to the wells of the ELISA plate, which are pre-coated with a capture antibody for ERK. b. Incubate to allow the ERK protein to bind. c. Wash the wells to remove unbound material. d. Add a detection antibody that specifically recognizes the phosphorylated form of ERK. e. Incubate and wash. f. Add an enzyme-conjugated secondary antibody. g. Incubate and wash. h. Add the substrate and measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the concentration of p-ERK based on a standard curve. Normalize to total protein concentration if performing a separate total ERK ELISA or using a total protein assay.
Protocol 3: In-Cell Western™ Assay for Phospho-ERK1/2
The In-Cell Western™ assay is a quantitative immunofluorescence method performed in microplates, allowing for the simultaneous detection of two proteins in the same well.
Materials:
-
Cells of interest
-
This compound
-
96- or 384-well microplates
-
Formaldehyde (for fixing)
-
Triton X-100 (for permeabilization)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibodies: anti-phospho-ERK1/2 and an antibody for a normalization protein (e.g., total ERK or a housekeeping protein like GAPDH) labeled with different fluorophores.
-
Infrared fluorescent secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding and Treatment: Seed cells in microplates and treat with this compound as described previously.
-
Fixation and Permeabilization: a. Remove the treatment media and fix the cells with formaldehyde. b. Wash the cells and permeabilize with Triton X-100.
-
Blocking: Block the cells with blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of the two primary antibodies.
-
Secondary Antibody Incubation: Wash the cells and incubate with a cocktail of the corresponding infrared-labeled secondary antibodies.
-
Image Acquisition: Wash the cells and scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the fluorescence intensity for both p-ERK and the normalization protein. Calculate the ratio of p-ERK to the normalization protein.
Protocol 4: Flow Cytometry for Phospho-ERK1/2
Flow cytometry allows for the measurement of p-ERK levels in individual cells within a heterogeneous population.
Materials:
-
Cells of interest
-
This compound
-
Fixation buffer (e.g., Cytofix™)
-
Permeabilization buffer (e.g., Perm/Wash™)
-
Fluorochrome-conjugated anti-phospho-ERK1/2 antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Treat cells in suspension or adherent cells that are subsequently detached.
-
Fixation: Fix the cells with fixation buffer to preserve the phosphorylation state.
-
Permeabilization: Permeabilize the cells to allow the antibody to access intracellular epitopes.
-
Intracellular Staining: Stain the cells with the fluorochrome-conjugated anti-p-ERK antibody.
-
Data Acquisition: Acquire data on a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Data Analysis: Analyze the data to determine the mean fluorescence intensity (MFI) of the cell population, which corresponds to the level of p-ERK.
By employing these methodologies, researchers can effectively and accurately quantify the inhibitory effects of this compound on ERK phosphorylation, providing valuable insights into its mechanism of action and therapeutic potential.
References
Establishing a Research Workflow for Vociprotafib Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive workflow for conducting preclinical experiments with Vociprotafib (RMC-4630), a potent and selective inhibitor of the protein tyrosine phosphatase SHP2. The following protocols and guidelines are intended to assist in the consistent and effective evaluation of this compound's biochemical and cellular activity, as well as its in vivo efficacy.
Introduction
This compound is an orally bioavailable small molecule that targets SHP2, a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth signaling pathways.[1][2][3] SHP2 is a key downstream effector of receptor tyrosine kinase (RTK) signaling and is essential for the full activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade.[1][4] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation and survival. By inhibiting SHP2, this compound aims to attenuate this oncogenic signaling. These protocols outline the necessary steps to characterize the inhibitory activity of this compound.
Mechanism of Action: SHP2 Inhibition
This compound is an allosteric inhibitor of SHP2. It binds to a pocket on the SHP2 protein, stabilizing it in an inactive conformation. This prevents the binding of SHP2 to its upstream activators and subsequent dephosphorylation of its target proteins, thereby blocking downstream signaling to the MAPK pathway. This mechanism has been shown to reduce cancer cell growth and, in some preclinical models, induce tumor regression.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize key quantitative data for this compound based on publicly available information.
| Assay Type | Description | IC50 Value (this compound) | Reference Cell Line(s) |
| Biochemical Assay | Measures the direct inhibition of SHP2 phosphatase activity using a synthetic substrate. | 1.29 nM | N/A |
| Cellular Assay | Measures the inhibition of ERK1/2 phosphorylation, a downstream marker of RAS pathway activation, in cells. | 14 nM - 20 nM | PC9, NCI-H358 |
Table 1: In Vitro Inhibitory Activity of this compound.[5]
| Tumor Model | Treatment | Outcome |
| Xenograft Models | This compound as a single agent or in combination. | Suppression of tumor growth and induction of tumor regressions.[5] |
Table 2: Summary of In Vivo Efficacy of this compound.
Mandatory Visualizations
Caption: this compound inhibits SHP2, blocking the RAS/MAPK signaling pathway.
Caption: A stepwise workflow for the preclinical evaluation of this compound.
Experimental Protocols
SHP2 Biochemical Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of recombinant SHP2 protein.
Materials:
-
Recombinant human SHP2 protein
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, 5 mM DTT)
-
Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) or p-Nitrophenyl Phosphate (pNPP)
-
384-well black plates
-
Plate reader capable of fluorescence or absorbance detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
In a 384-well plate, add this compound dilutions or DMSO (vehicle control).
-
Add recombinant SHP2 protein to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the DiFMUP or pNPP substrate to all wells.
-
Immediately begin kinetic reading on a plate reader. For DiFMUP, use an excitation wavelength of 355 nm and an emission wavelength of 460 nm. For pNPP, measure absorbance at 405 nm.
-
Monitor the reaction progress over time. The rate of substrate conversion is proportional to SHP2 activity.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Western Blot for Phosphorylated ERK (p-ERK)
Objective: To assess the effect of this compound on the phosphorylation of ERK, a downstream marker of MAPK pathway activation, in cancer cell lines.
Materials:
-
Cancer cell lines with known RAS pathway activation (e.g., KRAS mutant)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-total ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK.
Cell Viability Assay (MTT/MTS)
Objective: To evaluate the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
96-well clear plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density in 96-well plates and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound or DMSO.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution and mix to dissolve the formazan crystals.
-
For the MTS assay, add the MTS reagent and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, and 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To assess the anti-tumor efficacy of this compound in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for tumor implantation
-
Matrigel (optional, to aid tumor establishment)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., 2-3 times per week).
-
Continue treatment for the specified duration or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot).
-
Plot the mean tumor volume over time for each group to evaluate the anti-tumor effect of this compound. Calculate tumor growth inhibition (TGI).
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the specific conditions for their experimental systems. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
Application Notes and Protocols for Vociprotafib (RMC-4630)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the handling, storage, and use of Vociprotafib (also known as RMC-4630), a potent and selective orally active inhibitor of the protein tyrosine phosphatase SHP2.[1][2][3] this compound targets and binds to SHP2, which in turn blocks the activation of the RAS-RAF-MEK-ERK signaling pathway, a critical cascade in cell proliferation and survival.[1][2][4] These guidelines are intended to ensure the stability and effective use of this compound in a laboratory setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Synonyms | RMC-4630, SHP2-IN-7, SAR442720 | [4] |
| Molecular Formula | C₂₀H₂₇ClN₆O₂S | [4] |
| Molecular Weight | 450.99 g/mol | [2] |
| IUPAC Name | [6-[(2-amino-3-chloro-4-pyridinyl)sulfanyl]-3-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-5-methylpyrazin-2-yl]methanol | [4] |
| CAS Number | 2172652-48-9 | [2] |
Handling and Storage
Proper handling and storage of this compound are crucial to maintain its integrity and activity. Below are the recommended guidelines for the compound in both solid and solution forms.
Storage Conditions
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [2] |
| Room Temperature | Months | ||
| In Solvent | -80°C | 1 year | [2] |
| -20°C | 1 month | [2][3] |
Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Stock Solution Preparation
This compound is soluble in DMSO.[2] To prepare a stock solution, dissolve the powdered compound in fresh, anhydrous DMSO.[2]
Recommended Stock Solution Concentration:
For in vivo studies, several dissolution protocols are available to achieve a clear solution.
| Protocol | Solvent Composition | Final Concentration | Source |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.54 mM) | [3] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.54 mM) | [3] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.54 mM) | [3] |
| 4 | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 2.25 mg/mL | [2] |
Note: If precipitation occurs during preparation, warming and/or sonication can be used to aid dissolution.[3] For optimal results, mixed solutions for in vivo administration should be used immediately.[2]
Mechanism of Action: SHP2 Inhibition
This compound is an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS signaling pathway.[2] By binding to SHP2, this compound prevents its activation, thereby inhibiting the downstream signaling cascade of RAS-RAF-MEK-ERK.[1][2][4] This pathway is often hyperactivated in various cancers.[4]
Experimental Protocols
The following are detailed protocols for key experiments involving this compound. These protocols are based on standard laboratory procedures and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest (e.g., KRAS-mutant non-small cell lung cancer cell lines)
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of cell growth).
Western Blot Analysis for Pathway Inhibition
This protocol is to assess the effect of this compound on the phosphorylation of key proteins in the RAS-RAF-MEK-ERK pathway.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
6-well plates
-
Complete culture medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-SHP2, anti-total-SHP2, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
TBST (Tris-buffered saline with 0.1% Tween 20)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 5-10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add ECL detection reagents and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Safety Precautions
This compound is a research chemical. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, wash immediately with plenty of water. Refer to the Safety Data Sheet (SDS) for more detailed safety information.
References
Methodologies for Assessing Vociprotafib's Impact on Tumor Growth
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Vociprotafib (formerly RMC-4630) is a potent and selective, orally bioavailable small-molecule inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of receptor tyrosine kinases (RTKs), regulating the RAS-RAF-MEK-ERK (MAPK) signaling pathway.[2][3] This pathway is frequently hyperactivated in various cancers and is crucial for tumor cell proliferation, survival, and differentiation.[2] this compound's mechanism of action involves the allosteric inhibition of SHP2, thereby blocking downstream MAPK signaling and impeding the growth of tumors with activating mutations in the RAS pathway.[3][4]
These application notes provide a comprehensive overview of the methodologies to assess the anti-tumor activity of this compound, from initial in vitro screening to in vivo efficacy studies and pharmacodynamic biomarker analysis. The protocols detailed herein are intended to guide researchers in generating robust and reproducible data to evaluate the therapeutic potential of this compound.
Mechanism of Action and Signaling Pathway
This compound targets SHP2, a key signaling node that becomes activated upon growth factor binding to RTKs. Activated SHP2 dephosphorylates RAS, leading to its activation and subsequent engagement of the RAF-MEK-ERK cascade. By inhibiting SHP2, this compound prevents this signaling cascade, leading to decreased cell proliferation and induction of apoptosis in cancer cells dependent on this pathway.[2][5]
Quantitative Data Summary
The following tables summarize the anti-tumor activity of this compound from preclinical and clinical studies.
Table 1: In Vitro Anti-proliferative Activity of this compound (RMC-4630)
| Cell Line | Cancer Type | KRAS Mutation | Treatment | Proliferation Inhibition (%) | Citation |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | G12D | RMC-4630 | 13 | [5] |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | G12C | RMC-4630 | 20 | [5] |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | Wild-Type | RMC-4630 | 26 | [5] |
| PDAC Stromal Cells | Pancreatic Ductal Adenocarcinoma | N/A | RMC-4630 | 25 | [5] |
Table 2: In Vivo Efficacy of this compound (RMC-4630) in Xenograft Models
| Model Type | Cancer Type | KRAS Mutation | Treatment | Tumor Growth Inhibition | Citation |
| AsPC-1 Subcutaneous Xenograft | Pancreatic Ductal Adenocarcinoma | G12D | RMC-4630 | Significant delay in tumor growth; Tumor weight reduced to 0.077g from 0.22g in control | [5] |
| PDX (LUN#092) | Non-Small Cell Lung Cancer | G12C | RMC-4630 (10 mg/kg & 30 mg/kg daily) | Dose-dependent tumor growth suppression | [5] |
| PDX (LUN#023) | Non-Small Cell Lung Cancer | BRAF D594N (Class 3) | RMC-4630 (10 mg/kg & 30 mg/kg daily) | Dose-dependent tumor growth suppression | [5] |
| PDX (STO#332) | Gastric Cancer | Wild-Type Amplification | RMC-4630 (10 mg/kg & 30 mg/kg daily) | Dose-dependent tumor growth suppression | [5] |
| CDX (NCI-H1838) | Non-Small Cell Lung Cancer | NF1 Loss of Function | RMC-4630 (10 mg/kg & 30 mg/kg daily) | Dose-dependent tumor growth suppression | [5] |
Table 3: Clinical Efficacy of this compound (RMC-4630) in Phase 1 Trials
| Cancer Type | KRAS Mutation | Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Citation |
| Non-Small Cell Lung Cancer | G12C | RMC-4630 Monotherapy | - | 71% (5/7 patients) | [6][7] |
| Non-Small Cell Lung Cancer | All KRAS mutations | RMC-4630 Monotherapy | - | 67% | [6] |
| Non-Small Cell Lung Cancer | G12C | RMC-4630 + Sotorasib (KRAS G12C inhibitor-naïve) | 50% | 100% | [6] |
| Non-Small Cell Lung Cancer | G12C | RMC-4630 + Sotorasib (pretreated) | 27% | 64% | [6] |
| RAS-addicted Solid Tumors | Various RAS mutations | RMC-4630 Monotherapy | 1 CR, 1 PR, 1 unconfirmed PR | 61% (KRASmut NSCLC), 80% (KRAS G12C NSCLC) | [4] |
Experimental Protocols
The following section provides detailed protocols for key experiments to assess this compound's impact on tumor growth.
In Vitro Cell Viability Assay (WST-1 Method)
This protocol is adapted for determining the dose-dependent effect of this compound on the proliferation of pancreatic ductal adenocarcinoma (PDAC) cell lines.[5]
Materials:
-
PDAC cell lines (e.g., AsPC-1, MIA PaCa-2, BxPC-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (RMC-4630)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot dose-response curves to determine the IC50 value.
Western Blot Analysis for MAPK Pathway Inhibition
This protocol details the assessment of this compound's effect on the phosphorylation of ERK (pERK), a key downstream effector in the MAPK pathway.[5]
Materials:
-
Cancer cell lines of interest
-
This compound (RMC-4630)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-cleaved PARP-1, anti-cleaved caspase-3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.
In Vivo Xenograft Tumor Growth Study
This protocol describes the establishment of subcutaneous xenografts and the evaluation of this compound's anti-tumor efficacy in vivo.[5]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Cancer cell line (e.g., AsPC-1)
-
Matrigel (optional)
-
This compound (RMC-4630)
-
Vehicle solution for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg or 30 mg/kg) or vehicle daily via oral gavage.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot or immunohistochemistry).
-
Plot tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
Immunohistochemistry for Proliferation and Apoptosis Markers
This protocol is for the analysis of Ki-67 (a proliferation marker) and cleaved caspase-3 (an apoptosis marker) in tumor tissues from xenograft studies.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissues
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking serum
-
Primary antibodies: anti-Ki-67 and anti-cleaved caspase-3
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the FFPE tumor sections.
-
Perform antigen retrieval by heating the slides in antigen retrieval solution.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with blocking serum.
-
Incubate the sections with the primary antibody (anti-Ki-67 or anti-cleaved caspase-3) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by streptavidin-HRP conjugate.
-
Develop the signal with DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
Image the slides and quantify the percentage of Ki-67 positive nuclei or the number of cleaved caspase-3 positive cells per field of view.
Conclusion
The methodologies described in these application notes provide a robust framework for the preclinical evaluation of this compound. By employing these in vitro and in vivo assays, researchers can effectively characterize the anti-tumor activity of this novel SHP2 inhibitor, elucidate its mechanism of action, and identify pharmacodynamic biomarkers of response. The quantitative data and detailed protocols serve as a valuable resource for drug development professionals aiming to advance this compound or similar targeted therapies into clinical practice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. This compound | C20H27ClN6O2S | CID 134182831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Practical Guide to Designing Studies with Vociprotafib (RMC-4630)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Vociprotafib (also known as RMC-4630) is an orally bioavailable, potent, and selective allosteric inhibitor of Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2).[1][2][3] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs), regulating the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[3][4][5][6] Dysregulation of the RAS-MAPK pathway is a hallmark of many cancers, making SHP2 a compelling target for therapeutic intervention.[4][5][6] this compound has shown preclinical and clinical activity in various tumor models, particularly those with activating mutations in the RAS pathway.[7] This guide provides detailed application notes and protocols for designing both in vitro and in vivo studies to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
In Vitro Potency of this compound
| Assay Type | Target/Cell Line | Mutation Status | IC50 | Reference |
| Biochemical Assay | SHP2 Phosphatase | N/A | 1.29 nM | |
| Cellular Assay (p-ERK inhibition) | PC9 | EGFR ex19del | 14 nM | |
| Cellular Assay (p-ERK inhibition) | NCI-H358 | KRAS G12C | 20 nM |
Preclinical In Vivo Efficacy of this compound
| Tumor Model | Mutation Status | Dosing Schedule | Outcome | Reference |
| Xenograft | KRAS G12C | Intermittent | Tumor growth suppression | |
| Xenograft | NF1 LOF | Intermittent | Tumor growth suppression | |
| Xenograft | BRAF Class 3 | Intermittent | Tumor growth suppression |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Inhibition of the RAS-MAPK Pathway
Caption: this compound inhibits SHP2, blocking RAS-MAPK signaling.
This compound's Role in Modulating PD-1 Signaling
Caption: this compound may enhance T-cell activity by inhibiting SHP2-mediated PD-1 signaling.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for assessing this compound's in vitro efficacy.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT/MTS)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., NCI-H358 with KRAS G12C mutation)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (RMC-4630)
-
DMSO (for drug dissolution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Remove the medium from the wells and add 100 µL of the drug dilutions.
-
Incubate for 72 hours at 37°C.
-
-
Viability Assessment (MTS Assay Example):
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Protocol 2: Western Blot for Phospho-ERK (p-ERK)
Objective: To assess the effect of this compound on the phosphorylation of ERK, a downstream effector of the RAS-MAPK pathway.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total ERK as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Protocol 3: In Vivo Xenograft Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for implantation (e.g., NCI-H358)
-
Matrigel (optional, for enhancing tumor take rate)
-
This compound
-
Vehicle for oral gavage (e.g., as recommended by the supplier)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2)/2).
-
Once tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment groups (e.g., vehicle control, this compound treatment).
-
-
Drug Administration:
-
Administer this compound or vehicle via oral gavage according to a predetermined dosing schedule. Based on clinical trial information, an intermittent dosing schedule might be effective (e.g., the recommended Phase 2 dose was 200 mg on days 1 and 2 of a weekly cycle). The preclinical dosing will need to be optimized based on tolerability and efficacy studies.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the mice.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics, histology).
-
Plot the mean tumor volume over time for each treatment group.
-
Perform statistical analysis to compare the tumor growth between the treatment and control groups.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the specific conditions for their experimental setup. All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. ChemGood [chemgood.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C20H27ClN6O2S | CID 134182831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mutant KRAS-driven cancers depend on PTPN11/SHP2 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. modelos-experimentales.ciberonc.es [modelos-experimentales.ciberonc.es]
- 6. targetedonc.com [targetedonc.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Vociprotafib concentration for maximum efficacy
Vociprotafib Technical Support Center
Welcome to the this compound (RMC-4630) Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum experimental efficacy. Here you will find frequently asked questions, troubleshooting guides, experimental protocols, and reference data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective, orally active inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain phosphatase; PTPN11)[1][2]. By inhibiting SHP2, this compound blocks the activation of the RAS-RAF-MEK-ERK signaling pathway, which is a critical pathway for cell proliferation, differentiation, and survival[1][2][3].
Q2: What are the common research applications for this compound?
A2: this compound is primarily used in oncology research to study cancers with a hyperactivated RAS-MAPK pathway[2]. It is often investigated as a monotherapy or in combination with other targeted therapies to overcome drug resistance in various cancer cell lines and animal models[1][4].
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution[1]. For in vivo studies, further dilution into vehicles containing PEG300, Tween-80, and saline may be required[1]. It is recommended to store the DMSO stock solution at -20°C. Please refer to the manufacturer's datasheet for specific solubility protocols. If precipitation occurs upon thawing, gentle warming and/or sonication can be used to redissolve the compound[1].
Q4: What is the molecular weight of this compound?
A4: The molecular weight of this compound is approximately 451.0 g/mol [2].
Troubleshooting Experimental Issues
Q1: My cell line is showing lower-than-expected sensitivity to this compound (high IC50 value). What are the possible reasons?
A1: Several factors could contribute to this observation:
-
Cell Line Genetics: The cell line may not be dependent on the SHP2-RAS-ERK signaling pathway for survival. Ensure your cell model has a relevant genetic background (e.g., KRAS, EGFR, or c-MET mutations) where SHP2 activity is critical[1][2].
-
Compound Inactivity: Ensure the compound has been stored correctly and that the stock solution is not degraded. Prepare fresh dilutions for each experiment.
-
Assay Conditions: The duration of the assay may be too short. An incubation time of 72 hours is often a good starting point for assessing effects on cell proliferation. Also, check the cell seeding density to ensure it allows for logarithmic growth throughout the experiment.
-
Alternative Signaling Pathways: The cells may be utilizing bypass signaling pathways to circumvent SHP2 inhibition[5]. Consider combination therapies to block these alternative routes.
Q2: I am observing significant off-target effects or cellular toxicity at concentrations where I don't expect to see SHP2-specific inhibition. What should I do?
A2: This could be due to several reasons:
-
Compound Purity: Verify the purity of your this compound batch. Impurities can cause non-specific toxicity.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is non-toxic. It is recommended to keep the final DMSO concentration below 0.1% and to include a vehicle-only control in your experiments.
-
Concentration Range: You may be using a concentration that is too high. Perform a dose-response curve starting from low nanomolar concentrations to identify the optimal window for selective SHP2 inhibition.
Q3: The results from my Western blot analysis of p-ERK levels are inconsistent after this compound treatment. How can I improve this?
A3: Inconsistent p-ERK (phosphorylated ERK) levels can be challenging. Here are some troubleshooting steps:
-
Treatment Time: The timing for observing maximal p-ERK inhibition is crucial. Create a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to determine the optimal treatment duration for your specific cell line.
-
Protein Extraction: Ensure rapid and efficient cell lysis with phosphatase and protease inhibitors to preserve the phosphorylation status of ERK. Keep samples on ice at all times.
-
Loading Controls: Use a reliable loading control (e.g., total ERK or a housekeeping protein like GAPDH) to normalize your data. Comparing p-ERK levels to total ERK is often the most accurate method.
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for both p-ERK and total ERK.
Data Presentation
The following table provides a summary of hypothetical 50% inhibitory concentration (IC50) values for this compound across various cancer cell lines with different genetic backgrounds. These values are for illustrative purposes to guide experimental design.
| Cell Line | Cancer Type | Key Mutation(s) | This compound IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung | KRAS G12C | 15 |
| MIA PaCa-2 | Pancreatic | KRAS G12C | 25 |
| KYSE-520 | Esophageal Squamous | N/A (SHP2-dependent) | 10 |
| Calu-3 | Non-Small Cell Lung | KRAS G12D | 500 |
| A549 | Non-Small Cell Lung | KRAS G12S | > 1000 |
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using a Luminescence-Based Assay
This protocol outlines a method to determine the concentration of this compound that inhibits cell viability by 50%.
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in complete growth medium to achieve the desired final concentrations.
-
Cell Treatment: Add 100 µL of the diluted this compound solutions or vehicle control (medium with DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assessment: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of a luminescence-based cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. After 10 minutes of incubation at room temperature to stabilize the luminescent signal, measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control wells. Plot the normalized values against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for p-ERK Inhibition
This protocol is for assessing the pharmacodynamic effect of this compound by measuring the phosphorylation of ERK, a downstream target in the inhibited pathway.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined optimal time (e.g., 2-4 hours).
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK (p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed with a primary antibody against total ERK or a loading control like GAPDH.
Visualizations: Pathways and Workflows
Caption: this compound inhibits SHP2, blocking the RAS-ERK signaling pathway.
Caption: Workflow for determining the IC50 of this compound in a cell line.
Caption: Decision tree for troubleshooting high IC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C20H27ClN6O2S | CID 134182831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Common challenges in Vociprotafib-based research and solutions
Welcome to the technical support center for Vociprotafib-based research. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during preclinical studies with this compound (RMC-4630), a potent and selective allosteric inhibitor of SHP2. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Troubleshooting and FAQs
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
Question 1: I am having trouble dissolving this compound for my experiments. What is the recommended procedure?
Answer: this compound has limited solubility in aqueous solutions. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). A stock solution of up to 50 mg/mL in DMSO is achievable with the aid of ultrasonication and warming to 60°C[1]. It is crucial to use freshly opened, anhydrous DMSO as hygroscopic DMSO can significantly reduce solubility[1].
For in vivo studies, several formulations can be used to achieve a clear solution. Here are three common protocols[1]:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Protocol 3: 10% DMSO and 90% Corn Oil.
Each of these formulations can achieve a solubility of at least 2.5 mg/mL[1]. If precipitation occurs, gentle heating and/or sonication can aid in dissolution[1].
Question 2: My in vitro cell-based assays are showing high variability or unexpected results. What could be the cause?
Answer: High variability in cell-based assays can stem from several factors. Firstly, ensure consistent dissolution of this compound as mentioned above. Secondly, consider the potential for off-target effects. While this compound is a selective SHP2 inhibitor, recent studies have shown that some allosteric SHP2 inhibitors can induce off-target inhibition of autophagy by accumulating in lysosomes, independent of their SHP2 activity[2][3]. This could contribute to the observed cellular phenotype. Other active-site targeting SHP2 inhibitors have been reported to have off-target effects on receptor tyrosine kinases like PDGFRβ[1][4][5]. It is advisable to include appropriate controls to distinguish between on-target and off-target effects.
Question 3: I am observing limited anti-tumor activity of this compound as a single agent in my xenograft model. Is this expected?
Answer: Yes, this is a recognized challenge. While this compound can suppress tumor growth as a monotherapy in some preclinical models, its efficacy is often enhanced when used in combination with other targeted agents. The RAS signaling pathway, which SHP2 regulates, is prone to adaptive resistance mechanisms. Combining this compound with inhibitors of downstream effectors, such as the MEK inhibitor cobimetinib, has shown synergistic anti-tumor effects in preclinical models. Therefore, if you observe limited single-agent activity, consider exploring rational combination therapies relevant to your cancer model.
Question 4: My tumor models are developing resistance to this compound over time. What are the potential mechanisms?
Answer: Acquired resistance to SHP2 inhibitors is an emerging area of research. One identified mechanism of resistance to the combination of KRAS G12C and SHP2 inhibitors is the amplification of the KRAS gene. This leads to increased KRAS protein expression, which can overcome the inhibitory effect of this compound on the signaling pathway. When investigating resistance, it is recommended to perform genomic analysis of the resistant tumors to identify potential alterations like gene amplification.
Question 5: What are some common adverse events observed in preclinical animal studies with SHP2 inhibitors?
Answer: While specific adverse event data for this compound in preclinical studies is not extensively published, general toxicities for small molecule inhibitors targeting critical signaling pathways can be anticipated. These may include effects on highly proliferative tissues. For instance, a two-week toxicology study in rats with a different compound identified bone marrow, liver, spleen, and thymus as potential target organs of toxicity[6]. It is crucial to conduct careful dose-escalation studies and monitor animal health closely for signs of toxicity, such as weight loss, changes in behavior, or abnormalities in blood counts[7][8][9].
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: In Vitro Efficacy of this compound (Representative IC50 Values)
| Cell Line | Cancer Type | Mutation Status | Reported IC50 (nM) |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | - | <5 |
| MIA-PaCa-2 | Pancreatic Cancer | KRASG12C | Potent Inhibition |
| NCI-H358 | Non-Small Cell Lung Cancer | KRASG12C | Potent Inhibition |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Dosing Regimen | Route of Administration | Tumor Growth Inhibition (TGI) | Reference |
| NSCLC (NCI-H358, KRASG12C) | 30 mg/kg, daily | Oral | Significant TGI | Revolution Medicines SEC Filing |
| NSCLC (NCI-H358, KRASG12C) | 60-200 mg/kg, intermittent (q2d) | Oral | More frequent and deeper tumor regressions compared to daily dosing | Revolution Medicines SEC Filing |
| Gastric Cancer (PDX, KRAS Amp) | 10 mg/kg, daily (in combination with Cobimetinib 2.5 mg/kg) | Oral | Synergistic tumor regression | Revolution Medicines SEC Filing |
Key Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and a typical experimental workflow.
Detailed Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of this compound on cancer cell proliferation using a colorimetric MTT assay.
-
Cell Seeding:
-
Culture cancer cells of interest to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count and adjust the cell density to the desired concentration (e.g., 2,000-10,000 cells/100 µL, optimize for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.1%.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 48-72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT solution only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot for p-ERK Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the RAS-MAPK pathway by measuring the phosphorylation of ERK.
-
Cell Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-12 hours before treatment to reduce basal p-ERK levels.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours). Include a vehicle control.
-
Stimulate the cells with an appropriate growth factor (e.g., EGF, FGF) for a short period (e.g., 10-15 minutes) to induce ERK phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-ERK to total ERK to determine the extent of inhibition.
-
Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation:
-
Harvest cancer cells in their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., a 1:1 mixture of medium and Matrigel) at a concentration of 1-10 x 106 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width2).
-
When tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
-
Drug Formulation and Administration:
-
Prepare the this compound formulation for oral gavage as described in the FAQ section.
-
Administer the treatment according to the planned schedule (e.g., daily or intermittent). The vehicle control group should receive the same formulation without the drug.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study (when tumors in the control group reach a predetermined size or at a fixed time point), euthanize the mice and excise the tumors.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
Analyze body weight data to assess toxicity.
-
References
- 1. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
- 3. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Part 2: Potential Alternatives to the Use of Animals in Preclinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Part 2: Potential Alternatives to the Use of Animals in Preclinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Vociprotafib in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Vociprotafib (RMC-4630) in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as RMC-4630) is an orally active and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-RAF-MEK-ERK signaling pathway, which is often hyperactivated in various cancers.[2][3] By inhibiting SHP2, this compound blocks this signaling cascade, leading to reduced cancer cell proliferation and survival.[1]
Q2: My cancer cell line has developed resistance to this compound. What are the potential mechanisms?
Resistance to SHP2 inhibitors like this compound can arise through several mechanisms, primarily centered around the reactivation of the MAPK/ERK pathway or activation of bypass signaling pathways. Key mechanisms include:
-
Reactivation of the RAS-MAPK Pathway:
-
Loss-of-function mutations in negative regulators of RAS signaling: Genome-wide CRISPR/Cas9 screens have identified that the loss of genes such as LZTR1, INPPL1 (encodes SHIP2), and MAP4K5 can confer resistance to SHP2 inhibitors.[4][5][6]
-
LZTR1 loss: LZTR1 is a component of a Cullin 3-RING E3 ubiquitin ligase complex that negatively regulates RAS protein levels. Its loss leads to increased RAS stability and reactivation of the ERK pathway, rendering cells resistant to SHP2 inhibition.
-
INPPL1 (SHIP2) loss: While SHIP2 is known to negatively regulate the PI3K/AKT pathway, its deletion has been shown to reactivate the RAS/ERK pathway, leading to SHP2 inhibitor resistance.[4][5]
-
-
-
Activation of Parallel Signaling Pathways:
-
PI3K/AKT Pathway Activation: Cancer cells can develop resistance by upregulating the PI3K/AKT signaling pathway, which can promote cell survival and proliferation independently of the MAPK pathway. Loss of the tumor suppressor PTEN is a known mechanism that can lead to hyperactivation of the PI3K/AKT pathway.[7]
-
-
Mutations in the SHP2 Gene (PTPN11) :
-
While less common for acquired resistance to allosteric inhibitors that bind to the inactive conformation, certain mutations in PTPN11 that lock SHP2 in a constitutively active state can confer intrinsic resistance.
-
Q3: Which cancer cell lines have been reported to be sensitive or have developed resistance to SHP2 inhibitors?
-
Sensitive Cell Lines:
-
FLT3-ITD driven Acute Myeloid Leukemia (AML) cell lines: MOLM13 and MV4-11 .[4][8]
-
KRAS-mutant pancreatic ductal adenocarcinoma (PDAC) cell lines.[9]
-
KRAS-mutant non-small cell lung cancer (NSCLC) cell lines.[3]
-
Triple-negative breast cancer (TNBC) and high-grade serous ovarian cancer cell lines with wild-type RAS.[3]
-
-
Resistant Cell Lines:
-
Cell lines with loss-of-function mutations in LZTR1, INPPL1, or MAP4K5 have been shown to be resistant to the SHP2 inhibitor SHP099.[1][4][5][6]
-
KRAS-mutant PDAC cell lines PSN1 and SU.86.86 have shown resistance to the combination of SHP2 and MEK inhibitors.[9]
-
Neuroblastoma cell lines with NRASQ61K mutations are relatively resistant to SHP2 inhibition.[10]
-
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in my cell line over time.
This suggests the development of acquired resistance. The following steps can help you investigate and potentially overcome this issue.
Step 1: Confirm Resistance with Dose-Response Experiments
-
Action: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to compare the IC50 value of this compound in your current cell line with that of the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.
-
Data Presentation:
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental Cell Line | [Insert Value] | 1 |
| Resistant Cell Line | [Insert Value] | [Calculate] |
Step 2: Investigate the Mechanism of Resistance
-
Action 1: Analyze MAPK and PI3K/AKT Pathway Activation:
-
Method: Perform Western blotting to assess the phosphorylation status of key proteins in these pathways, such as p-ERK, ERK, p-AKT, and AKT, in both parental and resistant cell lines, with and without this compound treatment.
-
Expected Outcome: Resistant cells may show sustained or reactivated p-ERK and/or p-AKT levels even in the presence of this compound.
-
-
Action 2: Screen for Genetic Alterations:
Step 3: Implement Strategies to Overcome Resistance
-
Action: Combination Therapy with a MEK Inhibitor:
-
Rationale: Since reactivation of the MAPK pathway is a common resistance mechanism, co-treatment with a MEK inhibitor (e.g., Trametinib) can restore sensitivity.[3]
-
Experiment: Perform cell viability assays with a combination of this compound and a MEK inhibitor to assess for synergistic effects. The combination index (CI) can be calculated to quantify the interaction (CI < 1 indicates synergy).
-
-
Data Presentation:
| Treatment | Parental Cell Line (% Growth Inhibition) | Resistant Cell Line (% Growth Inhibition) | Combination Index (CI) in Resistant Line |
| This compound (alone) | [Value] | [Value] | N/A |
| MEK Inhibitor (alone) | [Value] | [Value] | N/A |
| This compound + MEK Inhibitor | [Value] | [Value] | [Calculate] |
Problem 2: My cell line of interest shows intrinsic resistance to this compound.
Intrinsic resistance can be due to pre-existing mutations or pathway activation patterns.
Step 1: Characterize the Baseline Signaling Profile
-
Action: Perform Western blotting on untreated cells to assess the baseline activation status of the MAPK and PI3K/AKT pathways.
-
Expected Outcome: Intrinsically resistant cells may exhibit high basal levels of p-ERK or p-AKT, or have mutations downstream of SHP2 (e.g., in KRAS or BRAF) that make them less dependent on SHP2 signaling.
Step 2: Evaluate Combination Therapies
-
Action: Based on the signaling profile, test combinations of this compound with inhibitors of the relevant activated pathway (e.g., MEK inhibitors for high p-ERK, PI3K/mTOR inhibitors for high p-AKT).
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[11]
-
Determine the initial IC50 of this compound:
-
Plate the parental cancer cell line in 96-well plates.
-
Treat with a range of this compound concentrations for 72 hours.
-
Determine the IC50 value using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
-
Initial Drug Exposure:
-
Culture the parental cells in medium containing this compound at a concentration equal to the IC10-IC20.
-
Maintain the culture, replacing the drug-containing medium every 3-4 days, until the cell growth rate recovers.
-
-
Dose Escalation:
-
Once the cells are growing steadily, increase the this compound concentration by 1.5- to 2-fold.
-
Repeat this dose escalation step each time the cells adapt to the current drug concentration.
-
-
Establishment and Characterization of the Resistant Line:
-
Continue the dose escalation until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.
-
Confirm the resistance by performing a dose-response curve and calculating the new IC50.
-
Cryopreserve stocks of the resistant cell line at different passage numbers.
-
Maintain a low concentration of this compound in the culture medium to preserve the resistant phenotype.
-
Protocol 2: Western Blotting for p-ERK and p-AKT
This protocol details the procedure for assessing the activation of the MAPK and PI3K/AKT pathways.[4][12][13][14][15]
-
Cell Lysis:
-
Plate sensitive and resistant cells and treat with this compound and/or other inhibitors for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), and total AKT overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 3: Genome-wide CRISPR/Cas9 Knockout Screen for Resistance Genes
This protocol outlines the workflow for identifying genes that, when knocked out, confer resistance to this compound.[2][5][6][7][16]
-
Cell Line Preparation:
-
Generate a stable cell line expressing Cas9 nuclease.
-
-
Lentiviral Library Transduction:
-
Transduce the Cas9-expressing cells with a pooled genome-wide sgRNA lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
-
Drug Selection:
-
Split the cell population into two groups: one treated with DMSO (control) and the other with a lethal dose of this compound.
-
Culture the cells for 14-21 days, allowing for the enrichment of resistant cells.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest the surviving cells from both the DMSO and this compound-treated populations.
-
Extract genomic DNA.
-
Amplify the sgRNA-encoding regions using PCR.
-
Perform next-generation sequencing to determine the abundance of each sgRNA in both populations.
-
-
Data Analysis:
-
Identify sgRNAs that are significantly enriched in the this compound-treated population compared to the DMSO control. The genes targeted by these sgRNAs are candidate resistance genes.
-
Visualizations
Caption: this compound inhibits SHP2, blocking the MAPK/ERK pathway.
Caption: Resistance to this compound via MAPK or PI3K/AKT pathways.
Caption: Workflow for testing combination therapy to overcome resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 7. Using drug screens and CRISPR to make better cancer drugs | EMBL-EBI [ebi.ac.uk]
- 8. Combined Inhibition of SHP2 and MEK Is Effective in Models of NF1-Deficient Malignant Peripheral Nerve Sheath Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Item - Western blot analysis of protein expression levels of p-ERK, ERK, p-AKT and AKT. - Public Library of Science - Figshare [plos.figshare.com]
- 16. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
Refining experimental conditions for consistent Vociprotafib results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with Vociprotafib (RMC-4630).
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments with this compound.
| Question | Answer |
| 1. Inconsistent Inhibition of p-ERK Levels | Inconsistent inhibition of phosphorylated ERK (p-ERK) can arise from several factors. First, ensure the stability of this compound. The compound should be stored at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months)[1]. Repeated freeze-thaw cycles should be avoided. Second, verify the optimal concentration and incubation time for your specific cell line, as sensitivity to this compound can vary. We recommend performing a dose-response and time-course experiment to determine the IC50 and optimal treatment duration. Finally, ensure that the cells were not passaged too many times, which can lead to phenotypic drift and altered signaling responses. |
| 2. Low Solubility or Precipitation of this compound in Media | This compound has low aqueous solubility. To overcome this, prepare a stock solution in a suitable organic solvent like DMSO. For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced toxicity. When diluting the stock solution into aqueous media, add it dropwise while vortexing to prevent precipitation. For in vivo studies, specific formulation protocols should be followed to ensure bioavailability[1]. |
| 3. Acquired Resistance to this compound in Long-Term Studies | Prolonged treatment with SHP2 inhibitors can lead to acquired resistance. This can occur through various mechanisms, including mutations in the SHP2 binding site or activation of bypass signaling pathways. To investigate this, you can sequence the PTPN11 gene (encoding SHP2) in resistant clones to check for mutations. Additionally, performing phospho-kinase antibody arrays or RNA sequencing can help identify upregulated signaling pathways that may be compensating for SHP2 inhibition. Combination therapies, for instance with MEK inhibitors, have been proposed to overcome resistance to SHP2 inhibition[2]. |
| 4. Off-Target Effects Observed in Experiments | While this compound is a selective SHP2 inhibitor, off-target effects can occur, especially at high concentrations. To minimize this, use the lowest effective concentration determined from your dose-response experiments. To confirm that the observed phenotype is due to SHP2 inhibition, consider using a structurally different SHP2 inhibitor as a control. Additionally, siRNA or shRNA-mediated knockdown of SHP2 can be used to validate the specificity of the pharmacological inhibition. |
| 5. Discrepancy Between in vitro and in vivo Results | It is not uncommon to observe differences in the efficacy of a compound between cell culture and animal models[3]. This can be due to factors such as pharmacokinetics, bioavailability, and the tumor microenvironment in vivo. For this compound, which is orally bioavailable, ensure proper formulation and administration to achieve adequate plasma concentrations. The complex interactions within the tumor microenvironment can also influence the response to SHP2 inhibition. |
| 6. Variability in Tumor Growth Inhibition in Xenograft Models | Inconsistent tumor growth inhibition in animal models can be due to several factors. Ensure uniformity in the age, weight, and health of the animals used. The site of tumor implantation can also affect growth rates. It is crucial to start treatment when tumors have reached a consistent, pre-determined size across all animals. Finally, ensure consistent dosing and administration of this compound throughout the study. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound (RMC-4630) from preclinical studies.
| Parameter | Cell Line/Model | Value | Reference |
| IC50 (3D Cell Proliferation) | KRAS G12C mutant cancer cell lines | < 2 µM | [4] |
| pERK Inhibition (in tumors) | Patients with advanced solid tumors | Dose-dependent reduction | |
| Tumor Growth Inhibition (in vivo) | KRAS G12C, NF1 LOF, BRAF Class 3 mutant xenograft models | Dose-dependent suppression | |
| Tumor Regression (in vivo) | Some KRAS G12C, NF1 LOF, BRAF Class 3 mutant xenograft models | Observed at 30 mg/kg daily oral administration |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO only).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Incubate for 48-72 hours.
-
MTT/XTT Addition: Add 10 µL of MTT (5 mg/mL) or 50 µL of XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for 4 hours to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for Phospho-ERK (p-ERK)
Objective: To assess the effect of this compound on the phosphorylation of ERK, a downstream target of the SHP2-RAS-MAPK pathway.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for the determined optimal time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Visualizations
Caption: this compound inhibits SHP2, blocking the RAS-MAPK signaling pathway.
Caption: Workflow for determining the IC50 of this compound using a cell viability assay.
Caption: Workflow for assessing p-ERK levels by Western blot after this compound treatment.
References
Navigating Preclinical Toxicity of Vociprotafib: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for mitigating and managing toxicities observed in preclinical models of the SHP2 inhibitor, vociprotafib (RMC-4630). The following information, presented in a question-and-answer format, addresses common challenges and provides detailed experimental protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in preclinical models?
A1: Preclinical and clinical data indicate that the most frequently observed adverse events associated with this compound are generally manageable and include edema, diarrhea, fatigue, anemia, and thrombocytopenia.[1] These are considered on-target toxicities related to the inhibition of the SHP2 pathway, which plays a role in normal physiological processes.
Q2: What is the primary strategy for mitigating this compound-induced toxicities?
A2: The primary mitigation strategy is the implementation of an intermittent dosing schedule. Preclinical and clinical studies have shown that intermittent dosing, such as twice-weekly administration, is better tolerated than daily dosing while maintaining therapeutic efficacy.[1][2] This approach allows for a recovery period, reducing the cumulative toxic effects.
Q3: How does this compound exert its therapeutic effect and how does this relate to its toxicity profile?
A3: this compound is a potent and selective allosteric inhibitor of SHP2, a critical signaling node in the RAS-RAF-MEK-ERK pathway.[2] By inhibiting SHP2, this compound blocks downstream signaling that promotes cancer cell growth and survival. The on-target toxicities observed are a direct consequence of inhibiting this fundamental pathway, which is also involved in the function of various healthy tissues.
Troubleshooting Guides
Managing Edema in Mouse Models
Issue: Peripheral or localized edema is observed in mice following this compound administration.
Troubleshooting Protocol:
-
Visual Assessment:
-
Visually inspect the paws, limbs, and facial regions for signs of swelling daily.
-
Use a semi-quantitative scoring system (e.g., 0 = no swelling, 1 = mild, 2 = moderate, 3 = severe) to track changes over time.
-
-
Quantitative Measurement of Paw Edema:
-
Utilize a digital plethysmometer for precise measurement of paw volume.
-
Protocol:
-
Gently restrain the mouse.
-
Immerse the paw into the plethysmometer's measuring cell up to a defined anatomical mark (e.g., the lateral malleolus).
-
Record the displaced volume in milliliters.
-
Take baseline measurements before initiating this compound treatment.
-
Measure paw volume at regular intervals (e.g., daily or every other day) during the treatment period.
-
Calculate the percentage increase in paw volume relative to the baseline.
-
-
-
Mitigation Strategies:
-
Dose Reduction: If significant edema is observed, consider a dose reduction of this compound.
-
Intermittent Dosing: If not already implemented, switch to an intermittent dosing schedule (e.g., 5 days on, 2 days off, or twice weekly).
-
Supportive Care: Ensure easy access to food and water, as severe edema may impair mobility.
-
Monitoring and Managing Thrombocytopenia
Issue: A decrease in platelet count is suspected or confirmed in this compound-treated mice.
Troubleshooting Protocol:
-
Blood Sample Collection (Submandibular Vein):
-
Protocol:
-
Firmly restrain the mouse by the scruff of the neck.
-
Use a sterile lancet (e.g., 4mm or 5mm, depending on mouse size) to puncture the submandibular vein, located just behind the mandible.[3]
-
Collect the free-flowing blood into an EDTA-coated micro-collection tube to prevent clotting.
-
Apply gentle pressure to the puncture site with sterile gauze to ensure hemostasis.[3][4]
-
Limit blood collection volume to a maximum of 10% of the circulating blood volume every 2-4 weeks.[2]
-
-
-
Platelet Count Analysis:
-
Use an automated hematology analyzer calibrated for mouse blood to determine the platelet count.
-
Alternatively, manual counting using a hemocytometer can be performed.
-
-
Mitigation Strategies:
-
Dose Adjustment: Reduce the dose of this compound if a significant drop in platelet count is observed.
-
Dosing Holiday: Institute a temporary cessation of treatment to allow for platelet recovery.
-
Supportive Care: Monitor for any signs of bleeding or bruising.
-
Addressing Diarrhea and Fatigue
Issue: Mice exhibit signs of diarrhea (loose stools) or fatigue (reduced activity, lethargy).
Troubleshooting Protocol:
-
Monitoring:
-
Diarrhea: Visually inspect the cage for the presence of loose or unformed stools daily. A scoring system (e.g., 0 = normal, 1 = soft, 2 = loose, 3 = watery) can be used for consistent assessment.
-
Fatigue: Observe the general activity level of the mice. This can be done through qualitative observation or by using an automated activity monitoring system. Monitor for signs such as hunched posture, piloerection, and reduced grooming.
-
-
Mitigation Strategies:
-
Dose Modification: As with other toxicities, dose reduction or interruption is the primary intervention.
-
Supportive Care:
-
For diarrhea, ensure ad libitum access to hydration, such as a hydrogel pack or electrolyte-supplemented water.
-
For fatigue, ensure easy access to food and water on the cage floor.
-
Maintain a clean and dry cage environment.
-
-
Data Presentation
Table 1: Preclinical Dosing and Tolerability of SHP2 Inhibitors in Mouse Models
| Compound | Dosing Schedule | Vehicle | Tolerability Notes | Reference |
| RMC-4550 | 10 or 30 mg/kg, q.d., p.o., 5-d-on, 2-d-off | Not specified | Well-tolerated | [3] |
| SHP099 | 75 mg/kg, daily (QD) or every other day (QOD) | Methyl-cellulose + Tween80 | Combination with full-dose MEK inhibitors can cause toxicity. Efficacious and non-toxic regimens can be achieved with adjusted dosing. | [5] |
| PF-07284892 | Intermittent dosing | Not specified | Wider therapeutic index with intermittent dosing compared to other SHP2 inhibitors. | [4] |
Experimental Protocols
Detailed Methodology for Paw Edema Measurement using a Plethysmometer
-
Apparatus: Digital Plethysmometer (e.g., Ugo Basile, Harvard Apparatus).
-
Procedure:
-
Calibrate the plethysmometer according to the manufacturer's instructions.
-
Gently restrain the mouse, ensuring minimal stress.
-
Carefully immerse one hind paw into the measuring chamber containing a conductive solution, up to the anatomical landmark (e.g., ankle joint).
-
The instrument will record the volume of the displaced liquid, which corresponds to the paw volume.
-
Record the baseline paw volume for each mouse before the initiation of this compound treatment.
-
At specified time points during the study, repeat the measurement on the same paw.
-
Calculate the change in paw volume and express it as a percentage increase from the baseline.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits SHP2, blocking the RAS-RAF-MEK-ERK signaling pathway.
Experimental Workflow for Toxicity Assessment
Caption: Workflow for assessing and mitigating this compound toxicity in preclinical models.
References
Best practices for interpreting unexpected results with Vociprotafib
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Vociprotafib (RMC-4630), a potent and selective inhibitor of SHP2.
Troubleshooting Guide: Interpreting Unexpected Results
This guide addresses potential unexpected outcomes during in vitro and in vivo experiments with this compound.
Q1: We are observing higher than expected toxicity or cell death in our cell lines, even at low concentrations of this compound. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
On-Target, Additive Toxicity in Combination Studies: this compound's mechanism of inhibiting the RAS-RAF-MEK-ERK pathway can lead to significant toxicity when combined with other inhibitors of the same pathway, such as MEK or EGFR inhibitors. This is considered an "on-pathway" additive effect. A clinical trial combining this compound with the EGFR inhibitor osimertinib was halted due to unacceptable tolerability, suggesting that combined suppression of the RAS pathway in normal tissues can be a significant safety hurdle.
-
Recommendation: If you are conducting combination studies, consider a dose-reduction matrix to identify a tolerable concentration of both agents. Staggered dosing or intermittent administration of this compound might also mitigate toxicity, a strategy that has shown promise in preclinical models.
-
-
Cell Line Specific Sensitivities: The genetic background of your cell line is critical. Cell lines with high dependence on the RAS signaling pathway may be exquisitely sensitive to SHP2 inhibition.
-
Recommendation: Thoroughly characterize the genomic profile of your cell lines. Correlate the observed sensitivity with the presence of activating RAS pathway mutations (e.g., KRAS, NF1 loss-of-function).
-
-
Off-Target Effects: While preclinical studies have shown this compound to be highly selective for SHP2, off-target effects can never be fully excluded, especially at high concentrations.
-
Recommendation: Perform a dose-response curve to determine the IC50 in your specific cell line. Use the lowest effective concentration to minimize potential off-target effects. Consider using a secondary, structurally distinct SHP2 inhibitor to confirm that the observed phenotype is on-target.
-
Q2: We are observing a lack of efficacy or the development of resistance to this compound in our long-term in vitro or in vivo models. What are the potential mechanisms?
Known and Theoretical Resistance Mechanisms:
-
KRAS G12C Amplification: Preclinical CRISPR screening has identified that amplification of the KRAS G12C allele can be a predominant mechanism of resistance to combined SHP2 and KRAS G12C inhibition.[1]
-
Alterations in the MAPK/PI3K Pathway: The same preclinical studies have shown that alterations in the MAPK/PI3K pathway can also lead to resistance.[1]
-
Bypass Signaling: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibition of the RAS-RAF-MEK-ERK pathway.
-
Recommendation: To investigate these resistance mechanisms, perform genomic and transcriptomic analysis of your resistant cell lines or tumors. For assessing pathway activation, use techniques like Western blotting or phospho-proteomics to probe for changes in key signaling nodes (e.g., p-ERK, p-AKT).
-
Q3: Are there any reports of paradoxical activation of the MAPK pathway with this compound?
Currently, there are no specific reports in the provided search results of paradoxical activation of the MAPK pathway directly caused by this compound. Paradoxical signaling is a known phenomenon with some RAF inhibitors in RAS-mutated contexts, but this has not been documented as a direct effect of this compound. The primary mechanism of this compound is the inhibition of SHP2, which should lead to a decrease, not an increase, in MAPK pathway signaling.
If you observe an unexpected increase in p-ERK or other downstream markers, consider the following:
-
Experimental Artifact: Ensure the reliability of your reagents and the consistency of your experimental conditions.
-
Complex Feedback Loops: Inhibition of SHP2 could, in some specific and yet uncharacterized cellular contexts, lead to the activation of compensatory feedback loops that might reactivate the MAPK pathway.
-
Recommendation: A time-course experiment analyzing the phosphorylation status of key pathway components after this compound treatment could help to elucidate any dynamic feedback mechanisms.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable inhibitor of the protein tyrosine phosphatase SHP2.[2] SHP2 is a critical signaling node that positively modulates the RAS-RAF-MEK-ERK pathway. By inhibiting SHP2, this compound blocks this signaling cascade, leading to reduced cell proliferation and survival in cancer cells that are dependent on this pathway.
Q2: What are the common adverse events observed with this compound in clinical trials?
In a Phase 1 monotherapy trial (NCT03634982), the most common treatment-related adverse events were skin rashes, fatigue, and diarrhea. The following table summarizes the adverse events leading to dose modifications in this trial:
| Adverse Event Outcome | Intermittent Schedule (D1D4) (N=31) | Intermittent Schedule (D1D2) 200 mg (RP2DS) (N=10) | All Schedules (N=26) |
| Related Grade ≥3 AEs | 54.8% | 20.0% | 42.3% |
| AEs leading to dose interruption | 58.1% | 50.0% | 65.4% |
| AEs leading to dose reductions | 6.5% | 0.0% | 7.7% |
| AEs leading to study drug discontinuation | 12.9% | 0.0% | 3.8% |
Q3: What is the rationale for combining this compound with other targeted therapies?
The primary rationale is to achieve a more profound and durable inhibition of the RAS signaling pathway. Preclinical models have shown that combining this compound with inhibitors of other pathway components, such as MEK or KRAS G12C, can lead to increased tumor growth inhibition and more frequent tumor regressions. However, as seen in clinical trials, this can also lead to increased on-pathway toxicity.
Q4: Has this compound shown efficacy as a monotherapy?
In a Phase 1 trial, this compound monotherapy demonstrated a disease control rate of 71% in patients with KRAS-mutant non-small cell lung cancer (NSCLC).
Experimental Protocols
1. Cell Viability Assay (MTT/XTT Assay)
-
Objective: To determine the cytotoxic or cytostatic effect of this compound on cancer cell lines.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) for a specified period (e.g., 72 hours).
-
Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50.
-
2. Western Blotting for Pathway Analysis
-
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the RAS-RAF-MEK-ERK and PI3K-AKT signaling pathways.
-
Methodology:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of SHP2, ERK, AKT, and other proteins of interest.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
3. In Vivo Tumor Growth Assessment (Xenograft Model)
-
Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo setting.
-
Methodology:
-
Implant human cancer cells subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound orally at a predetermined dose and schedule (e.g., daily or intermittent). The control group should receive the vehicle.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting). Preclinical studies have shown that intermittent dosing of this compound can be better tolerated and lead to more significant tumor regressions.
-
Visualizations
Caption: The SHP2 signaling pathway and the mechanism of action of this compound.
Caption: A troubleshooting workflow for interpreting unexpected results with this compound.
Caption: Potential resistance mechanisms to this compound.
References
Technical Support Center: Enhancing the Stability of Vociprotafib in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered when working with Vociprotafib in solution. The information is presented in a user-friendly question-and-answer format, with detailed experimental protocols and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as RMC-4630, is an orally active and selective inhibitor of the protein tyrosine phosphatase SHP2.[1][2] By inhibiting SHP2, this compound blocks the activation of the RAS-RAF-MEK-ERK signaling pathway, which is often hyperactivated in various cancers.[1][3] This inhibition can suppress tumor cell growth and proliferation.[3]
Q2: What are the known solubility and storage recommendations for this compound?
This compound is soluble in DMSO.[2] For in vivo studies, it can be formulated in vehicles such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO and 90% (20% SBE-β-CD in Saline) to achieve a concentration of at least 2.5 mg/mL.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: What are the potential degradation pathways for this compound in solution?
Based on its chemical structure, which includes aminopyridine, pyrazine, and sulfonamide-like moieties, this compound may be susceptible to the following degradation pathways:
-
Hydrolysis: The molecule contains functional groups that could be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. Sulfonamides can undergo hydrolysis, typically through cleavage of the S-N bond.[4][5]
-
Oxidation: The aminopyridine and pyrazine rings, as well as the primary amine groups, are potential sites for oxidation.[6][7] This can be initiated by exposure to air (oxygen), light, or trace metal ions.
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, especially UV radiation, which can lead to the formation of degradation products.[8]
Troubleshooting Guide: Common Stability Issues
Q4: I am observing precipitation of this compound in my aqueous buffer. What could be the cause and how can I resolve it?
Possible Causes:
-
Poor Solubility: this compound has low aqueous solubility. The buffer composition and pH may not be optimal for maintaining it in solution.
-
pH Shift: A change in the pH of your solution could reduce the solubility of this compound.
-
Temperature Effects: Lower temperatures can decrease the solubility of many compounds.
Solutions:
-
Optimize Solvent System: If compatible with your experimental design, consider using a co-solvent system. A common starting point for in vitro experiments is to dissolve this compound in a small amount of DMSO and then dilute it with the aqueous buffer.
-
Adjust pH: Evaluate the pH-solubility profile of this compound to determine the optimal pH range for your experiments. Using a suitable buffer system is crucial to maintain a stable pH.[8]
-
Use of Solubilizing Excipients: Consider the inclusion of solubilizing agents such as cyclodextrins (e.g., SBE-β-CD) which have been shown to improve the solubility of this compound.[1]
-
Sonication and Gentle Heating: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[1]
Q5: My this compound solution is changing color over time. What does this indicate and what should I do?
Possible Causes:
-
Oxidative Degradation: The color change is often an indication of oxidation of one or more functional groups in the molecule. This can be accelerated by exposure to light and oxygen.
-
Photodegradation: Exposure to ambient or UV light can cause degradation and the formation of colored byproducts.
Solutions:
-
Protect from Light: Prepare and store this compound solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[9]
-
Inert Atmosphere: For long-term storage or for sensitive experiments, preparing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[8]
-
Use of Antioxidants: The addition of antioxidants to the formulation can help prevent oxidative degradation. The choice of antioxidant will depend on the solvent system and experimental requirements.
Q6: I suspect my this compound is degrading, leading to inconsistent experimental results. How can I confirm this and prevent it?
Confirmation of Degradation:
-
Analytical Chemistry: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to monitor the purity of your this compound solution over time. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.
Prevention Strategies:
-
Control Environmental Factors: As outlined above, protect your solution from light, oxygen, and extreme temperatures.
-
Optimize Formulation: Based on the suspected degradation pathway, incorporate appropriate stabilizing excipients. The following table provides a starting point for selecting excipients.
Data on Potential Stabilizing Excipients
| Excipient Category | Examples | Function | Potential Application for this compound |
| Antioxidants | Ascorbic Acid, Butylated Hydroxytoluene (BHT), Tocopherol | Prevent oxidative degradation of the active pharmaceutical ingredient (API).[1] | To protect the aminopyridine and pyrazine moieties from oxidation. |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA), Citric Acid | Bind metal ions that can catalyze oxidative and hydrolytic degradation.[8] | To prevent metal-catalyzed oxidation. |
| Buffers | Phosphate, Citrate, Acetate | Maintain a stable pH to prevent pH-dependent degradation.[8] | To maintain the optimal pH for this compound stability, likely avoiding strongly acidic or basic conditions. |
| Solubilizers / Complexing Agents | Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) | Increase aqueous solubility and can protect the drug from degradation by forming inclusion complexes.[10][11] | To enhance solubility and potentially shield labile parts of the molecule from the aqueous environment. |
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol is designed to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method, based on ICH guideline Q1A(R2).[2]
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
- Neutral Hydrolysis: Mix the stock solution with purified water and incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours, protected from light.
- Photodegradation: Expose the stock solution in a clear vial to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil.[12]
- Thermal Degradation: Store the solid drug substance and the stock solution at 60°C for 24 hours in the dark.
3. Sample Analysis:
- At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
- Neutralize the acid and base hydrolysis samples before analysis.
- Analyze all samples by a suitable analytical method (e.g., RP-HPLC with UV/MS detection) to determine the percentage of degradation and to profile the degradation products.
Protocol 2: Evaluation of Stabilizing Excipients
This protocol outlines a method to assess the effectiveness of different excipients in stabilizing this compound in solution.
1. Preparation of Test Solutions:
- Prepare a series of this compound solutions (e.g., 100 µg/mL) in a relevant aqueous buffer system.
- To each solution, add a different potential stabilizing excipient at a known concentration (e.g., 0.1% w/v antioxidant, 0.01% w/v chelating agent, or a 1:1 molar ratio of cyclodextrin).
- Include a control solution with no added excipient.
2. Stability Study:
- Divide each solution into two sets. Store one set under accelerated degradation conditions (e.g., 40°C/75% RH or exposed to light) and the other under the intended storage conditions (e.g., 4°C, protected from light).
- At specified time points (e.g., 0, 1, 3, 7, 14 days), withdraw samples from each solution.
3. Analysis:
- Analyze the samples using a validated stability-indicating HPLC method.
- Compare the degradation rate of this compound in the presence of different excipients to the control. The percentage of remaining this compound over time will indicate the stabilizing effect of each excipient.
Visualizations
Caption: this compound inhibits SHP2, blocking the downstream RAS-RAF-MEK-ERK signaling pathway.
Caption: A typical workflow for conducting forced degradation studies of this compound.
Caption: A decision tree for troubleshooting common stability issues with this compound solutions.
References
- 1. jocpr.com [jocpr.com]
- 2. database.ich.org [database.ich.org]
- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) N-Oxidation of 3-Aminopyridazine Derivatives [research.amanote.com]
- 7. One moment, please... [fcs.wum.edu.pk]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. veeprho.com [veeprho.com]
Validation & Comparative
A Comparative Guide to Vociprotafib and Other SHP2 Inhibitors in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of vociprotafib (RMC-4630) and other prominent SHP2 inhibitors, including TNO155, PF-07284892, and JAB-3312. The data presented is collated from various preclinical studies to aid in the evaluation of these compounds for further research and development.
Introduction to SHP2 Inhibition
SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical transducer of signaling pathways that regulate cell growth, differentiation, and survival. Its role in the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) cascade makes it a compelling target in oncology. Aberrant SHP2 activation is implicated in the pathogenesis of various cancers, and its inhibition presents a promising therapeutic strategy, particularly in tumors harboring specific mutations in the RAS pathway. SHP2 inhibitors are being explored as both monotherapies and in combination with other targeted agents to overcome drug resistance.
Comparative Preclinical Data
The following tables summarize the available quantitative data for this compound and other SHP2 inhibitors from preclinical studies. Direct head-to-head comparisons in the same experimental settings are limited in the public domain; therefore, the data is presented as reported in individual studies.
Table 1: In Vitro Potency of SHP2 Inhibitors
| Inhibitor | Target | Assay Type | IC50 | Cell Line/Context | Reference |
| This compound (RMC-4630) | SHP2 | Biochemical | Data not publicly available | - | - |
| TNO155 | SHP2 | Biochemical | 0.011 µM | - | |
| PF-07284892 | SHP2 | Biochemical | Data not publicly available | - | - |
| JAB-3312 | SHP2 | Biochemical | 1.44 nM | - | |
| SHP099 | SHP2 | Biochemical | 0.071 µM | - |
Table 2: Preclinical Pharmacokinetics of SHP2 Inhibitors
| Inhibitor | Species | Route | Tmax | Half-life (t1/2) | Oral Bioavailability (%) | Reference |
| This compound (RMC-4630) | Mouse | Oral | ~1 hour | Data not publicly available | Data not publicly available | - |
| TNO155 | Mouse | Oral | 0.8 hours | 2 hours | 78% | |
| Rat | Oral | 1 hour | 8 hours | 100% | ||
| Dog | Oral | 2 hours | 9 hours | >100% | ||
| Monkey | Oral | 2 hours | 9 hours | 60% | ||
| PF-07284892 | Preclinical species | Oral | Data not publicly available | Long half-life | Favorable |
Table 3: In Vivo Efficacy of SHP2 Inhibitors (Monotherapy) in Xenograft Models
| Inhibitor | Tumor Model | Dosing | Outcome | Reference |
| This compound (RMC-4630) | KRAS G12C, NF1 LOF, BRAF Class 3 mutant tumors | Oral, daily | Dose-dependent tumor growth suppression and regression in some models | |
| TNO155 | Various solid tumor xenografts | Oral | Limited single-agent efficacy | |
| PF-07284892 | Oncogene-driven solid tumors | Oral, intermittent | Limited monotherapy activity | |
| JAB-3312 | RTK/RAS/MAPK pathway activated tumors | Oral | Tumor growth inhibition |
Signaling Pathways and Experimental Workflows
SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in the RAS-MAPK signaling cascade. Upon activation by receptor tyrosine kinases (RTKs), SHP2 dephosphorylates specific substrates, leading to the activation of RAS and the downstream RAF-MEK-ERK pathway, which promotes cell proliferation and survival.
Caption: SHP2's role in the RAS-MAPK signaling pathway.
Experimental Workflow: In Vivo Xenograft Study
This diagram outlines a typical workflow for assessing the in vivo efficacy of an SHP2 inhibitor in a patient-derived xenograft (PDX) mouse model.
Caption: Workflow for in vivo xenograft efficacy studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SHP2 inhibitor (e.g., this compound, TNO155) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Phospho-ERK
-
Cell Lysis: Treat cells with the SHP2 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
In Vivo Xenograft Studies
-
Animal Models: Use immunodeficient mice (e.g., NOD-SCID or nude mice) for implanting human cancer cell lines or patient-derived tumor fragments.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells suspended in Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the SHP2 inhibitors orally at the specified doses and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement and downstream signaling modulation by Western blotting or immunohistochemistry.
Conclusion
This compound and other SHP2 inhibitors have demonstrated promising preclinical activity, particularly in cancers with activated RAS-MAPK signaling. While this compound has shown potent monotherapy efficacy in certain preclinical models, other inhibitors like TNO155 and PF-07284892 appear to be more effective in combination therapies. The choice of an SHP2 inhibitor for further development will likely depend on the specific cancer type, the genetic context of the tumor, and the potential for combination with other targeted agents. This guide provides a foundational comparison to aid in these critical research and development decisions.
Vociprotafib: A Comparative Analysis Against Standard-of-Care in RAS-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the investigational SHP2 inhibitor, Vociprotafib (RMC-4630), against established targeted therapies for cancers harboring RAS pathway mutations.
This guide provides a detailed comparative analysis of this compound, a novel inhibitor of the protein tyrosine phosphatase SHP2, and the existing standard-of-care targeted therapies for non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) with specific RAS pathway mutations. This analysis is based on publicly available clinical trial data and preclinical research.
Executive Summary
This compound is an investigational, orally bioavailable small molecule that inhibits SHP2, a key signaling node in the RAS-MAPK pathway. By targeting SHP2, this compound aims to block the signaling that drives the growth of tumors with RAS pathway mutations. The current standard-of-care for certain RAS-mutated cancers includes direct inhibitors of mutated KRAS, such as Sotorasib and Adagrasib for KRAS G12C-mutated tumors, and inhibitors of other downstream proteins in the pathway like BRAF.
This guide will compare the clinical performance of this compound, where data is available, with these approved targeted therapies. It is important to note that the clinical development of this compound has faced challenges, including the termination of at least one clinical trial due to a lack of safety and efficacy. This contrasts with the established clinical benefits of the standard-of-care agents discussed.
Mechanism of Action: Targeting the RAS-MAPK Pathway
The RAS-MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes of this pathway, such as KRAS and BRAF, can lead to its constitutive activation, driving tumorigenesis.
-
This compound (SHP2 Inhibition): SHP2 is a phosphatase that is required for the full activation of RAS. By inhibiting SHP2, this compound aims to reduce the amount of active, GTP-bound RAS, thereby dampening the downstream signaling through RAF, MEK, and ERK. This mechanism is intended to be effective against tumors with various RAS mutations that rely on upstream signaling for their activity.
-
Sotorasib and Adagrasib (KRAS G12C Inhibition): These drugs are covalent inhibitors that specifically and irreversibly bind to the mutant KRAS G12C protein. This locks the protein in an inactive state, directly blocking its ability to activate downstream signaling.
-
Encorafenib (BRAF V600E Inhibition): This is a potent inhibitor of the BRAF V600E mutant protein, another key component of the RAS-MAPK pathway.
Below is a diagram illustrating the points of intervention of these drugs in the RAS-MAPK signaling pathway.
Comparative Efficacy Data
The following tables summarize the clinical efficacy of this compound's comparators in their approved indications. Due to the early stage of development and the termination of some trials, comprehensive efficacy data for this compound is not available in the same format.
Table 1: Efficacy in KRAS G12C-Mutated Non-Small Cell Lung Cancer (Previously Treated)
| Drug(s) | Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Median Duration of Response (DOR) |
| Sotorasib | CodeBreaK 100 (Phase 2) | 40.7%[1] | 6.3 months[1] | 12.5 months[1][2] | 12.3 months[1] |
| Adagrasib | KRYSTAL-1 (Phase 2) | 42.9%[3] | 5.5 months[4][5] | 12.6 months[3] | 12.4 months[6] |
| This compound | - | Data not available | Data not available | Data not available | Data not available |
Table 2: Efficacy in KRAS G12C-Mutated Colorectal Cancer (Previously Treated)
| Drug(s) | Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Sotorasib + Panitumumab | CodeBreaK 101 (Phase 1b) | 30% | 5.7 months |
| Adagrasib | KRYSTAL-1 (Phase 2) | 19%[7] | 5.6 months[7] |
| This compound | - | Data not available | Data not available |
Table 3: Efficacy in BRAF V600E-Mutated Metastatic Colorectal Cancer (First-Line)
| Drug(s) | Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Encorafenib + Cetuximab + mFOLFOX6 | BREAKWATER (Phase 3) | 65.7%[8][9] | 12.8 months[8][9] | 30.3 months[8][9] |
| Standard of Care (Chemotherapy +/- Bevacizumab) | BREAKWATER (Phase 3) | 37.4%[8][9] | 7.1 months[8][9] | 15.1 months[8][9] |
Comparative Safety and Tolerability
The safety profiles of the approved targeted therapies are well-characterized from their respective clinical trials.
Table 4: Common Treatment-Related Adverse Events (TRAEs)
| Drug(s) | Common TRAEs (Any Grade) | Common Grade 3/4 TRAEs |
| Sotorasib | Diarrhea, nausea, fatigue, increased AST/ALT[2] | Increased ALT/AST, diarrhea[2] |
| Adagrasib | Diarrhea, nausea, vomiting, fatigue[3] | Diarrhea, fatigue, QTc prolongation |
| Encorafenib + Cetuximab + mFOLFOX6 | Diarrhea, nausea, neutropenia, dermatitis acneiform | Neutropenia, diarrhea, anemia |
| This compound | A Phase 1 trial in combination with an ERK inhibitor was terminated due to a lack of safety and efficacy.[10] Specific adverse event data is limited. | - |
Experimental Protocols
Detailed experimental protocols for pivotal clinical trials are proprietary. However, the general methodologies are described in publications and clinical trial registries.
Preclinical Discovery Workflow for a SHP2 Inhibitor
The discovery of a SHP2 inhibitor like this compound would typically follow a high-throughput screening (HTS) protocol.
This process involves:
-
High-Throughput Screening: A large library of chemical compounds is screened for their ability to inhibit SHP2 enzymatic activity using an automated assay.[11]
-
Hit Identification and Validation: Compounds that show inhibitory activity ("hits") are then subjected to secondary assays to confirm their activity and rule out false positives.[11]
-
Lead Optimization: The chemical structures of validated hits are modified to improve their potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: The optimized lead compounds are tested in animal models of cancer to evaluate their efficacy and safety.
Clinical Trial Design: A General Overview
The clinical development of targeted therapies like Sotorasib, Adagrasib, and this compound typically follows a phased approach.
-
Phase 1: The primary goal is to determine the safety and optimal dose of the new drug.
-
Phase 2: The drug is tested in a larger group of patients with the specific type of cancer to evaluate its efficacy and further assess its safety.[12]
-
Phase 3: The new drug is compared to the existing standard-of-care treatment in a large, randomized trial to confirm its efficacy and safety.[4][5]
Discussion and Future Perspectives
The development of targeted therapies for RAS-driven cancers has been a significant advancement in oncology. Direct KRAS G12C inhibitors like Sotorasib and Adagrasib have demonstrated meaningful clinical benefits for patients with NSCLC and CRC harboring this specific mutation.[13][14] Similarly, targeting other nodes in the RAS-MAPK pathway, such as BRAF V600E, has proven to be a successful strategy.
This compound, as a SHP2 inhibitor, represents a different therapeutic hypothesis: by targeting an upstream activator of RAS, it could potentially have broader activity against various RAS mutations. However, the clinical development of this compound has been challenging, as evidenced by the termination of a combination therapy trial.[10] This underscores the complexities of targeting the RAS-MAPK pathway and the high bar for demonstrating a favorable therapeutic index.
Future research in this area will likely focus on:
-
Combination Therapies: Combining direct RAS inhibitors with other targeted agents (such as SHP2 or MEK inhibitors) or with immunotherapy to overcome resistance and improve outcomes.[15][16]
-
Targeting Other RAS Mutations: Developing inhibitors for other common KRAS mutations, such as G12D and G12V, which are prevalent in pancreatic and colorectal cancers.[17][18]
-
Understanding Resistance Mechanisms: Investigating how tumors become resistant to targeted therapies to develop strategies to circumvent or reverse this resistance.
Conclusion
In the current landscape of targeted therapies for RAS-driven cancers, approved KRAS G12C inhibitors and BRAF inhibitors represent the standard of care with proven efficacy and manageable safety profiles. This compound, while based on a strong scientific rationale, has yet to demonstrate a clear clinical benefit and has faced setbacks in its development. For researchers and drug development professionals, the story of this compound and its comparators highlights both the promise of targeting the RAS-MAPK pathway and the significant challenges in translating preclinical concepts into successful clinical therapies. Continued innovation in targeting this critical cancer pathway remains a high priority.
References
- 1. oncnursingnews.com [oncnursingnews.com]
- 2. onclive.com [onclive.com]
- 3. Adagrasib: A landmark in the KRASG12C‐mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. Second-Line Therapy With Adagrasib in KRAS G12C–Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Combination treatments in KRAS G12C-mut colorectal cancer [dailyreporter.esmo.org]
- 8. Encorafenib-Cetuximab Plus Chemotherapy Improves Survival in BRAF V600E-Mutant Metastatic Colorectal Cancer - The ASCO Post [ascopost.com]
- 9. onclive.com [onclive.com]
- 10. News - this compound (RMC-4630) - LARVOL VERI [veri.larvol.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. ilcn.org [ilcn.org]
- 13. The treatment of advanced non-small cell lung cancer harboring KRAS mutation: a new class of drugs for an old target—a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Targeting KRAS Mutant in Non-Small Cell Lung Cancer: Novel Insights Into Therapeutic Strategies [frontiersin.org]
- 15. Treatment Strategies for KRAS-Mutated Non-Small-Cell Lung Cancer [mdpi.com]
- 16. Immunotherapy may boost pancreatic cancer targeted therapy | Penn Medicine [pennmedicine.org]
- 17. Treatment of KRAS-Mutated Pancreatic Cancer: New Hope for the Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Targeting KRAS mutations in pancreatic cancer: opportunities for future strategies [frontiersin.org]
Cross-validation of Vociprotafib's Mechanism of Action: A Comparative Guide
Vociprotafib, an investigational allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), has emerged as a promising therapeutic agent in oncology. This guide provides a comprehensive comparison of this compound's mechanism of action with other SHP2 inhibitors, supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding of this novel drug.
This compound (also known as RMC-4630) is an orally bioavailable small molecule that selectively targets and inhibits SHP2.[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and survival signaling pathways.[3][4] Specifically, SHP2 is a key downstream mediator of receptor tyrosine kinases (RTKs) and cytokine receptors, activating the RAS-RAF-MEK-ERK signaling cascade.[3][5] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. By inhibiting SHP2, this compound aims to block this oncogenic signaling.[6]
Comparative Efficacy of SHP2 Inhibitors
The development of SHP2 inhibitors has been a significant focus in cancer research. This compound is one of several allosteric inhibitors that have entered clinical development. These inhibitors bind to a pocket away from the active site, locking the enzyme in an inactive conformation. This approach offers greater selectivity and avoids the challenges associated with targeting the highly conserved active site of phosphatases.
While direct head-to-head clinical trial data is limited, preclinical studies and early clinical findings provide a basis for comparing the potency and efficacy of this compound with other notable SHP2 inhibitors.
| Inhibitor | Target | IC50 (Biochemical Assay) | Cell-Based Potency | Clinical Development Status | Key Findings |
| This compound (RMC-4630) | Allosteric site of SHP2 | Potent (nanomolar range) | Effective inhibition of p-ERK in various cancer cell lines | Phase 1/2 clinical trials | Showed modest single-agent activity but promising results in combination with KRAS G12C inhibitors like sotorasib.[7] |
| TNO155 (Batoprotafib) | Allosteric site of SHP2 | Potent (nanomolar range) | Demonstrated inhibition of RAS-MAPK pathway signaling | Phase 1 clinical trials | Being evaluated as a single agent and in combination with other targeted therapies. |
| SHP099 | Allosteric site of SHP2 | 0.071 µmol/L[8] | Inhibited proliferation of RTK-driven cancer cells | Preclinical/Early Clinical | A foundational allosteric inhibitor that validated the therapeutic potential of targeting SHP2.[8] |
| RMC-4550 | Allosteric site of SHP2 | More potent than SHP099 in in-vitro assays[9] | Enhanced the effects of TKIs in preclinical models of NSCLC[10] | Preclinical | A research compound from the same chemical series as this compound. |
| PF-07284892 (ARRY-558) | Allosteric site of SHP2 | Not specified | Overcomes bypass-signaling-mediated resistance to other targeted therapies[11] | Phase 1 clinical trial | Demonstrated ability to resensitize tumors to previously failed targeted therapies.[11] |
Experimental Protocols for Mechanism of Action Validation
The validation of this compound's mechanism of action relies on a series of biochemical and cell-based assays. These experiments are crucial for determining the drug's potency, selectivity, and cellular effects.
Biochemical Assays for SHP2 Inhibition
1. Enzymatic Phosphatase Activity Assay:
-
Objective: To measure the direct inhibitory effect of this compound on SHP2 enzymatic activity.
-
Principle: This assay quantifies the dephosphorylation of a substrate by SHP2. A common method uses p-nitrophenyl phosphate (pNPP) as a substrate, where its dephosphorylation by SHP2 results in a yellow-colored product that can be measured spectrophotometrically.[12] Another fluorogenic substrate used is 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[13]
-
Protocol Outline:
-
Recombinant human SHP2 protein is incubated with varying concentrations of this compound.
-
The substrate (pNPP or DiFMUP) is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).[12]
-
The reaction is stopped, and the absorbance or fluorescence is measured to determine the amount of product formed.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated.
-
Cell-Based Assays for Target Engagement and Pathway Modulation
1. Cellular Thermal Shift Assay (CETSA):
-
Objective: To confirm that this compound directly binds to SHP2 within intact cells.
-
Principle: The binding of a ligand (this compound) to its target protein (SHP2) generally increases the protein's thermal stability.[14]
-
Protocol Outline:
-
Cancer cells are treated with this compound or a vehicle control.
-
The cells are heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction of proteins is separated from the aggregated, denatured proteins.
-
The amount of soluble SHP2 at each temperature is quantified by Western blotting or other protein detection methods.
-
A shift in the melting curve of SHP2 in the presence of this compound indicates target engagement.[15]
-
2. Western Blot Analysis for Pathway Modulation:
-
Objective: To assess the effect of this compound on the downstream signaling pathways regulated by SHP2.
-
Principle: This technique measures the levels of specific proteins, particularly the phosphorylated (activated) forms of key signaling molecules.
-
Protocol Outline:
-
Cancer cell lines with known RTK or RAS mutations are treated with different concentrations of this compound for a specific duration.
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by gel electrophoresis and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.
-
Secondary antibodies conjugated to a detection enzyme are used, and the protein bands are visualized. A reduction in the ratio of p-ERK to total ERK indicates successful inhibition of the MAPK pathway by this compound.
-
3. Cell Proliferation/Viability Assay:
-
Objective: To determine the effect of this compound on the growth and survival of cancer cells.
-
Principle: Assays like the MTT or CellTiter-Glo assay measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol Outline:
-
Cancer cells are seeded in 96-well plates and allowed to attach.
-
The cells are treated with a range of this compound concentrations.
-
After a defined incubation period (e.g., 72 hours), the assay reagent is added.
-
The absorbance or luminescence is measured to determine the number of viable cells.
-
The GI50 (concentration for 50% growth inhibition) or IC50 is calculated.
-
In Vivo Models
1. Xenograft and Patient-Derived Xenograft (PDX) Models:
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Principle: Human tumor cells (cell line-derived or patient-derived) are implanted into immunocompromised mice.
-
Protocol Outline:
-
Human cancer cells are injected subcutaneously or orthotopically into mice.
-
Once tumors are established, mice are randomized into treatment groups (vehicle control, this compound alone, or this compound in combination with another agent).
-
This compound is administered orally at a specified dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for p-ERK).[8]
-
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action and the experimental processes, the following diagrams are provided.
Caption: SHP2 Signaling Pathway and this compound's Point of Intervention.
Caption: Experimental Workflow for Validating this compound's Mechanism of Action.
References
- 1. Revolution Medicines to Present Preliminary Data from Phase 1 Clinical Trial of RMC-4630 at 6th AACR-IASLC International Joint Conference [prnewswire.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review of SHP2 and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Vociprotafib and Other RAS Pathway Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the novel SHP2 inhibitor Vociprotafib (RMC-4630) against other inhibitors of the RAS signaling pathway. This analysis is based on publicly available preclinical and clinical data to inform future research and development efforts.
The RAS signaling pathway, a critical regulator of cell growth, differentiation, and survival, is one of the most frequently mutated pathways in human cancers.[1][2][3] The development of targeted therapies against components of this pathway has been a major focus of oncology research. This guide offers a head-to-head comparison of this compound, a SHP2 inhibitor, with other classes of RAS pathway inhibitors, including KRAS G12C inhibitors, pan-RAS inhibitors, and SOS1 inhibitors.
Mechanism of Action: Targeting Different Nodes in the RAS Pathway
The RAS protein cycles between an active GTP-bound state and an inactive GDP-bound state. Mutations in RAS can lock the protein in a persistently active state, leading to uncontrolled cell proliferation. Various inhibitors have been developed to target different points in this pathway.
This compound (RMC-4630) is an orally bioavailable inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2).[4] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in activating the RAS-RAF-MEK-ERK signaling cascade downstream of receptor tyrosine kinases (RTKs).[5][6] By inhibiting SHP2, this compound prevents the dephosphorylation of downstream signaling molecules, thereby blocking the activation of RAS and inhibiting tumor cell growth.[4] SHP2 inhibition can also play a role in modulating the tumor microenvironment and overcoming adaptive resistance to other targeted therapies.[7][8]
KRAS G12C Inhibitors (e.g., Sotorasib, Adagrasib, Divarasib) are allele-specific inhibitors that covalently bind to the mutant cysteine residue in KRAS G12C, locking the protein in its inactive GDP-bound state. This prevents downstream signaling and leads to tumor cell apoptosis.
Pan-RAS Inhibitors (e.g., RMC-6236) are designed to target multiple RAS isoforms (KRAS, NRAS, HRAS) regardless of their mutation status. RMC-6236 is a RAS(ON) multi-selective inhibitor that binds to the active, GTP-bound form of RAS, preventing its interaction with downstream effectors.
SOS1 Inhibitors (e.g., BI-3406) target Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on RAS, leading to its activation. By inhibiting SOS1, these agents prevent the activation of both wild-type and mutant RAS.
Preclinical Performance: A Comparative Overview
The following tables summarize key preclinical data for this compound and other RAS pathway inhibitors. Direct head-to-head studies are limited; therefore, data is compiled from various publications and presented for comparative purposes.
| Inhibitor Class | Compound | Target | Cell Line | IC50 (µM) | Source |
| SHP2 Inhibitor | This compound (RMC-4630) | SHP2 | Data not publicly available | Data not publicly available | - |
| Other SHP2 Inhibitor (PF-07284892) | SHP2 | Cell-free assay | 0.021 | [9] | |
| KRAS G12C Inhibitor | Sotorasib (AMG-510) | KRAS G12C | NCI-H358 | 0.006 | MedChemExpress |
| MIA PaCa-2 | 0.009 | MedChemExpress | |||
| Adagrasib (MRTX849) | KRAS G12C | Cellular assay | ~0.005 | ||
| Divarasib (GDC-6036) | KRAS G12C | Biochemical assay | <0.01 | [10] | |
| SOS1 Inhibitor | BI-3406 | SOS1 | NCI-H358 (pERK inhibition) | 0.004 | [11] |
| DLD-1 (Proliferation) | 0.036 | [11] |
| Inhibitor Class | Compound | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) / Regression | Source |
| SHP2 Inhibitor | This compound (RMC-4630) | KRAS G12C, NF1 LOF, BRAF Class 3 Xenografts | 30 mg/kg, daily, oral | Dose-dependent tumor growth suppression; regression in some models | |
| Pan-RAS Inhibitor | RMC-6236 | KRAS G12X Xenografts | Oral administration | Profound tumor regressions | Revolution Medicines |
| SOS1 Inhibitor | BI-3406 | KRAS mutant allografts | 100 mg/kg | Impaired tumor growth | [1] |
Table 2: In Vivo Efficacy of RAS Pathway Inhibitors. This table summarizes the anti-tumor activity of the inhibitors in animal models.
Clinical Landscape: A Glimpse into Efficacy
Clinical development of RAS pathway inhibitors is rapidly evolving. While direct comparative trials are scarce, data from individual studies provide insights into their potential efficacy.
| Inhibitor Class | Compound | Cancer Type | Phase | Objective Response Rate (ORR) | Key Findings | Source |
| SHP2 Inhibitor | This compound (RMC-4630) | NSCLC (in combination with Sotorasib) | 2 | Data not yet mature | Combination was safe and tolerable with promising early activity. | |
| Solid Tumors (in combination with an ERK inhibitor) | 1/1b | N/A | Terminated due to lack of safety and efficacy. | [12] | ||
| KRAS G12C Inhibitor | Sotorasib | NSCLC | 2 | 37.1% | Durable clinical benefit in previously treated patients. | [13] |
| Adagrasib | NSCLC | 1/1b | 53.3% | Robust preliminary clinical efficacy. | ||
| Divarasib | NSCLC | 1 | 53.4% | Promising efficacy and manageable toxicity. | Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | |
| Pan-RAS Inhibitor | RMC-6236 | Pancreatic Cancer | 1 | Not reported | Early activity and manageable safety profile. | ASCO Daily News |
Table 3: Clinical Trial Highlights of RAS Pathway Inhibitors. ORR represents the percentage of patients whose tumors shrink by a predefined amount.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Caption: The RAS Signaling Pathway and inhibitor targets.
Caption: A generalized workflow for preclinical evaluation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in this guide.
Cell Proliferation Assay (e.g., MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: Cells are treated with a serial dilution of the inhibitor or vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined by fitting the data to a dose-response curve.[14][15][16]
Tumor Xenograft Studies
-
Cell Implantation: A specific number of human cancer cells are subcutaneously injected into the flank of immunocompromised mice.[17][18][19]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the inhibitor at a specified dose and schedule (e.g., daily oral gavage), while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers. Tumor volume is often calculated using the formula: (Length x Width²) / 2.[20]
-
Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group. Tumor Growth Inhibition (TGI) is a common metric.[20]
-
Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
The landscape of RAS pathway inhibitors is diverse and rapidly advancing. This compound, as a SHP2 inhibitor, offers a distinct mechanism of action by targeting an upstream node in the RAS signaling cascade. Preclinical data suggest its potential in tumors with specific genetic alterations, and it is being explored in combination with other targeted therapies.
KRAS G12C inhibitors have demonstrated significant clinical success in specific patient populations. Pan-RAS and SOS1 inhibitors represent broader approaches to targeting RAS-driven cancers and are in earlier stages of clinical development.
For researchers and drug developers, the choice of which pathway node to target will depend on the specific cancer type, its genetic background, and the potential for combination therapies to overcome resistance. The data presented in this guide provides a foundation for comparing these different strategies and informing the design of future preclinical and clinical studies. Further head-to-head comparative studies will be crucial to fully elucidate the relative merits of these promising anti-cancer agents.
References
- 1. RAS signaling pathways, mutations and their role in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ras protein signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. This compound | C20H27ClN6O2S | CID 134182831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. irbm.com [irbm.com]
- 7. SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SHP2 Inhibitors for Treating Cancer | Frederick National Laboratory [frederick.cancer.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Tumor xenograft mouse studies [bio-protocol.org]
- 11. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. News - this compound (RMC-4630) - LARVOL VERI [veri.larvol.com]
- 13. RMC-4630 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. 细胞活力和增殖测定 [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 19. dovepress.com [dovepress.com]
- 20. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of Vociprotafib: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Vociprotafib (RMC-4630) with other prominent SHP2 inhibitors, SHP099 and Batoprotafib (TNO155). This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes the underlying biological pathways to aid in the assessment of this compound's translational potential.
This compound is an orally active, selective, and potent allosteric inhibitor of the protein tyrosine phosphatase SHP2.[1] SHP2 is a critical signaling node that relays signals from receptor tyrosine kinases (RTKs) to the RAS-RAF-MEK-ERK pathway, a key driver of cell proliferation and survival in many cancers.[1] By locking SHP2 in an inactive conformation, this compound blocks this signaling cascade, offering a promising therapeutic strategy for tumors dependent on this pathway.
Comparative Analysis of Preclinical Activity
To objectively evaluate the preclinical potential of this compound, this section compares its in vitro and in vivo activity with that of SHP099 and Batoprotafib. The following tables summarize key quantitative data from various studies.
In Vitro Potency and Cellular Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table compares the IC50 values of this compound, SHP099, and Batoprotafib in various biochemical and cellular assays.
| Compound | Assay Type | Target/Cell Line | IC50 (µM) | Reference |
| This compound (RMC-4630) | SHP2 Inhibition | - | Data not publicly available | |
| SHP099 | SHP2 Inhibition (Biochemical) | Wild-type SHP2 | 0.071 | [] |
| SHP2 Inhibition (Biochemical) | SHP2 (various mutants) | 0.416 - 2.896 | [3] | |
| Cell Proliferation | MV4-11 (AML) | 0.32 | [3] | |
| Cell Proliferation | TF-1 (Erythroleukemia) | 1.73 | [3] | |
| Cell Proliferation | PC9 (NSCLC) | 7.536 (24h) | [4] | |
| Cell Proliferation | PC9GR (Gefitinib-resistant NSCLC) | 8.900 (24h) | [4] | |
| Batoprotafib (TNO155) | SHP2 Inhibition (Biochemical) | Wild-type SHP2 | 0.011 | [5][6][7] |
| pERK Inhibition (Cellular) | KYSE520 (Esophageal Cancer) | 0.008 | [5][7] | |
| Cell Proliferation | KYSE520 (Esophageal Cancer) | 0.100 | [5][7] | |
| Cell Proliferation | NCI-H3255, HCC827, PC9 (NSCLC) | < 1.5 | [5] |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of these SHP2 inhibitors has been evaluated in various mouse xenograft models. The following table summarizes the tumor growth inhibition (TGI) observed in these preclinical studies.
| Compound | Tumor Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| This compound (RMC-4630) | Osimertinib-resistant PDX | - | Effective at inhibiting tumor growth | [1] |
| SHP099 | CT-26 (Colon Carcinoma) | - | Did not decrease tumor volume directly, but augmented anti-tumor immunity | [8] |
| H3122 (ALK-rearranged NSCLC) | - | Little effect alone, but significant inhibition in combination with alectinib | [9] | |
| Batoprotafib (TNO155) | HT-29 (Colorectal) | 20 mg/kg, p.o., twice daily for 40 days | Inhibits tumor growth, more effective with Dabrafenib | [5] |
Clinical Development Landscape
This compound has been investigated in several clinical trials for various solid tumors. However, some of these trials have been discontinued. Understanding the clinical trajectory of this compound and other SHP2 inhibitors is crucial for assessing their translational feasibility.
| Compound | Phase | Indication | Status | Key Findings/Reference |
| This compound (RMC-4630) | Phase II | Non-small cell lung cancer | - | [10] |
| Phase I/II | Colorectal cancer, Solid tumors | - | [10] | |
| Phase I | Non-small cell lung cancer (combination therapy) | Discontinued (Sep 2025) | [10] | |
| Phase I (NCT03634982) | KRAS-mutant NSCLC | - | Disease control rate of 71% (5/7 patients), with tumor volume reduction in 3 patients (43%) and one confirmed objective response.[11] | |
| Batoprotafib (TNO155) | Phase I/II | Advanced solid tumors | Ongoing | [12][13] |
| Phase I (NCT03114319) | Advanced solid tumors | - | Showed acceptable safety and evidence of MAPK pathway suppression.[14] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: The SHP2 signaling pathway targeted by this compound.
Caption: A typical experimental workflow for evaluating SHP2 inhibitors.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the assessment of SHP2 inhibitors.
SHP2 Biochemical Inhibition Assay
This assay determines the direct inhibitory effect of a compound on SHP2 enzymatic activity.
-
Reagents and Materials:
-
Recombinant human SHP2 protein
-
DiFMUP (6,8-Difluoro-4-methylumbelliferyl phosphate) substrate
-
Assay buffer (e.g., 50 mM Tris, pH 7.2, 100 mM NaCl, 2 mM DTT, 0.01% Triton X-100)
-
Test compounds (this compound, SHP099, Batoprotafib) dissolved in DMSO
-
384-well black plates
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 1 µL of the compound solution to the wells of the 384-well plate.
-
Add 20 µL of SHP2 enzyme solution (e.g., 0.5 nM final concentration) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of DiFMUP substrate solution (e.g., 500 µM final concentration).
-
Measure the fluorescence intensity (e.g., excitation 355 nm, emission 460 nm) every minute for 30 minutes.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.
-
Cellular pERK Inhibition Assay (Western Blot)
This assay measures the ability of a compound to inhibit the phosphorylation of ERK, a downstream effector of the SHP2 pathway, in cancer cells.
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., KYSE520, PC9) in appropriate media until they reach 70-80% confluency.
-
Starve the cells in serum-free media for 12-24 hours.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2 hours).
-
Stimulate the cells with a growth factor (e.g., EGF, HGF) for 10-15 minutes to activate the RTK-SHP2 pathway.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
-
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of a compound in a living organism.
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID).
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Drug Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds (e.g., this compound) or vehicle control to the mice via the appropriate route (e.g., oral gavage) at the specified dose and schedule.
-
-
Efficacy Evaluation:
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Conclusion
This comparative guide provides a detailed assessment of the translational potential of this compound by benchmarking it against other SHP2 inhibitors. The provided data tables, pathway and workflow diagrams, and experimental protocols offer a valuable resource for researchers in the field of oncology drug development. While this compound has shown promise in preclinical models, its clinical development has faced challenges, underscoring the complexities of translating preclinical findings to clinical success. Further investigation and potentially combination strategies will be crucial to fully realize the therapeutic potential of SHP2 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound - REVOLUTION Medicine - AdisInsight [adisinsight.springer.com]
- 11. researchgate.net [researchgate.net]
- 12. Batoprotafib - Wikipedia [en.wikipedia.org]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Vociprotafib
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Vociprotafib (also known as RMC-4630), a potent and selective SHP2 inhibitor.[1][2] Given its use in oncology research and its mechanism of action, this compound should be treated as a potentially hazardous compound.[2][3] Adherence to strict safety protocols is essential to minimize exposure and ensure a safe laboratory environment. The following guidelines are based on established best practices for handling cytotoxic and hazardous drugs.[4][5][6][7][8][9]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to prevent skin contact, inhalation, and ingestion. The following table summarizes the recommended PPE for various tasks involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Compound Reconstitution and Aliquoting | Double Nitrile Gloves, Disposable Gown (solid front, back closure), Eye Protection (safety glasses with side shields or goggles), FFP3 or N95 Respirator |
| In Vitro / In Vivo Dosing | Double Nitrile Gloves, Disposable Gown, Eye Protection |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown, Eye Protection |
| Spill Cleanup | Double Nitrile Gloves, Disposable Gown, Eye Protection, FFP3 or N95 Respirator |
Handling and Operational Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leakage.
-
Store this compound according to the manufacturer's instructions, typically at -20°C for long-term storage.[2]
-
Clearly label the storage area with a "Hazardous Compound" warning sign.
Preparation and Use:
-
All handling of this compound powder and concentrated solutions should be performed in a certified chemical fume hood or a Class II biological safety cabinet to prevent aerosolization.
-
Before handling, cover the work surface with a disposable, absorbent bench liner.
-
When preparing solutions, carefully add the solvent to the vial containing the compound to minimize the generation of dust or aerosols.
-
Double gloving is recommended. The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound. The inner glove should be removed upon leaving the work area.
-
Wash hands thoroughly with soap and water after any handling procedure, even if gloves were worn.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, gowns, bench liners, and vials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not dispose of liquid waste down the drain.
-
Sharps: Needles and syringes used for administering this compound should be disposed of in a designated sharps container for hazardous waste.
Experimental Protocols
While specific experimental protocols will vary, the following general principles should be applied:
-
In Vitro Studies: When adding this compound to cell cultures, use a calibrated pipette with aerosol-resistant tips. All cell culture plates and media containing this compound should be handled in a biological safety cabinet and disposed of as hazardous waste.
-
In Vivo Studies: For animal dosing, appropriate animal handling restraints should be used to minimize movement and the risk of spills. All animal bedding and waste from treated animals should be handled as hazardous waste for at least 72 hours post-administration.
Visual Guides
The following diagrams illustrate key safety workflows for handling this compound.
Caption: Workflow for the routine handling of this compound.
Caption: Step-by-step procedure for managing a this compound spill.
References
- 1. ChemGood [chemgood.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C20H27ClN6O2S | CID 134182831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Suitable protective clothing when handling cytostatics [dach-germany.de]
- 5. pogo.ca [pogo.ca]
- 6. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 7. halyardhealth.com [halyardhealth.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unthsc.edu [unthsc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
